SD-208
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERLXWPRSBJFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438042 | |
| Record name | SD-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627536-09-8 | |
| Record name | SD-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SD-208 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SD-208 in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of SD-208, a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I kinase (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5), in the context of glioma. Malignant gliomas are characterized by aggressive invasion, profound immunosuppression, and poor prognosis, with the TGF-β signaling pathway identified as a key driver of this pathology.[1][2][3] this compound represents a targeted therapeutic strategy designed to counteract the oncogenic effects of this pathway.
Core Mechanism: Inhibition of TGF-β/SMAD Signaling
This compound's primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of the TGF-βRI/ALK5 receptor.[4] In the canonical TGF-β signaling cascade, ligand (TGF-β1 or TGF-β2) binding induces the formation of a heteromeric complex of type I and type II transmembrane serine/threonine kinase receptors. The type II receptor then phosphorylates and activates the type I receptor (ALK5). Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell invasion, immunosuppression, and angiogenesis.[2][3]
By inhibiting ALK5 kinase activity, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby abrogating the entire downstream signaling cascade.[5][6][7][8] This blockade of autocrine and paracrine TGF-β signaling is a central tenet of its anti-glioma activity.[5][6][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. TGF-β signaling and its targeting for glioma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 5. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the TGF-β Signaling Pathway and its Inhibition by SD-208
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of numerous cellular processes, and details the mechanism and application of SD-208, a potent and selective inhibitor of this pathway. The information presented herein is intended to serve as a technical resource for researchers in academia and industry, particularly those involved in oncology, fibrosis, and immunology research and drug development.
The TGF-β Signaling Pathway: A Core Cellular Regulator
The TGF-β signaling pathway is a conserved signal transduction cascade that plays a pivotal role in a wide array of cellular functions, including proliferation, differentiation, apoptosis, migration, and homeostasis.[1] Dysregulation of this pathway is implicated in a multitude of human diseases, most notably cancer, autoimmune disorders, and fibrotic diseases.[2][3]
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II serine/threonine kinase receptor (TβRII). This binding event recruits and activates a type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). The activated TβRII then phosphorylates the TβRI at its glycine-serine rich (GS) domain.
The activated TβRI subsequently propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4][5] Once phosphorylated, these R-SMADs form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[1][5] The pathway is negatively regulated by inhibitory SMADs (I-SMADs), such as SMAD7, which can compete with R-SMADs for receptor binding and mark the receptors for degradation.
This compound: A Selective Inhibitor of TGF-β Receptor I
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β type I receptor kinase (TβRI/ALK5). By competitively inhibiting TβRI kinase activity, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade that leads to the regulation of TGF-β target genes.[6] This targeted inhibition makes this compound a valuable tool for dissecting the roles of the TGF-β pathway in various biological and pathological processes.
Quantitative Data for this compound
The following table summarizes key quantitative data for the activity and administration of this compound based on published literature.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (TβRI/ALK5) | 48 nM | Cell-free kinase assay | [7][8] |
| EC50 (inhibition of TGF-β induced growth arrest) | 0.1 µM (100 nM) | CCL64 cells | [6][8] |
| In Vivo Oral Dose (glioma model) | 60 mg/kg/day | Syngeneic VM/Dk mice with intracranial SMA-560 gliomas | [6] |
| In Vivo Oral Dose (melanoma bone metastasis model) | 20 or 60 mg/kg/day | Nude mice with 1205Lu human melanoma cells | [4] |
| In Vivo Oral Dose (mammary carcinoma model) | 20 or 60 mg/kg/day | Syngeneic mice with R3T and 4T1 cells | [9] |
| In Vivo Oral Dose (bone density study) | 20 or 60 mg/kg for 6 weeks | Male and female mice | [10] |
| Selectivity (vs. TβRII) | >100-fold | Cell-free kinase assay | [7] |
| Selectivity (vs. other common kinases) | >17-fold | Cell-free kinase assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments to study the TGF-β signaling pathway and the effects of this compound are provided below.
Western Blotting for Phosphorylated SMAD2/3
This protocol describes the detection of phosphorylated SMAD2 and SMAD3, key indicators of TGF-β pathway activation.
Materials:
-
Cell Lysis Buffer: 1X Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors (e.g., Cell Signaling Technology #5872). It is recommended to include 2.5 mM sodium pyrophosphate and 1.0 mM beta-glycerophosphate.[11]
-
SDS-PAGE: Acrylamide gels, running buffer, and electrophoresis apparatus.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% w/v non-fat dry milk or 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (e.g., Cell Signaling Technology #8828).[11]
-
Total SMAD2/3 (e.g., Cell Signaling Technology #8685).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Sonicate the lysate (e.g., 3 times for 15 seconds each) to ensure complete lysis and shear nuclear DNA.[11]
-
Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., Bio-Rad RC DC Protein Assay).
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding SDS sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. For tissue extracts, a higher load of at least 100 µg is recommended.[11]
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2/3 diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed for total SMAD2/3 and a loading control like β-actin.
-
CAGA-Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex by utilizing a luciferase reporter construct driven by a promoter containing multiple SMAD-binding elements (CAGA boxes).
Materials:
-
Cells: A suitable cell line responsive to TGF-β (e.g., HEK293, B16F10).
-
Plasmids:
-
(CAGA)12-luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase).
-
-
Transfection Reagent: (e.g., Polyethylenimine (PEI) or Lipofectamine).
-
Luciferase Assay Reagent: (e.g., Promega Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well or 96-well plate one day before transfection.
-
Co-transfect the cells with the (CAGA)12-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment:
-
Approximately 24 hours post-transfection, replace the medium.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate cells with TGF-β1 (e.g., 1-5 ng/mL) for 16-24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
-
Luciferase Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate and measure the firefly luciferase activity.
-
If using a dual-luciferase system, subsequently measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control (Renilla or β-galactosidase) activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different treatment groups.
-
Conclusion
The TGF-β signaling pathway is a fundamental and complex network that governs a multitude of cellular behaviors. Its intricate regulation and involvement in various pathologies make it a compelling target for therapeutic intervention. This compound, as a potent and selective inhibitor of TβRI, provides a critical tool for both basic research and preclinical drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate the multifaceted roles of TGF-β signaling and to evaluate the efficacy of targeted inhibitors like this compound. A thorough understanding of this pathway and the methodologies to study it are paramount for advancing our knowledge and developing novel treatments for a range of human diseases.
References
- 1. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SD 208 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic Inhibition of the TGF-β Type I Receptor Kinase Has Anabolic and Anti-Catabolic Effects on Bone | PLOS One [journals.plos.org]
- 7. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 8. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of TGF-β signaling reveal adaptive and pulsatile behaviors reflected in the nuclear localization of transcription factor Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
SD-208 as a selective ALK5 kinase inhibitor
An In-depth Technical Guide to SD-208: A Selective ALK5 Kinase Inhibitor
Introduction
This compound is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and immune response.[3] Dysregulation of the TGF-β pathway is implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis. In cancer, TGF-β can act as a tumor suppressor in the early stages but often switches to a tumor promoter in advanced stages, facilitating invasion, metastasis, and immunosuppression.[4][5] This dual role makes the targeted inhibition of its signaling pathway a compelling therapeutic strategy. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, key experimental findings, and detailed protocols for its use in research settings.
Mechanism of Action
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the type I receptor, ALK5, which then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][3] These phosphorylated SMADs form a complex with the common mediator SMAD4, which translocates into the nucleus to regulate the transcription of target genes.[4]
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation and subsequent activation of ALK5, thereby blocking the downstream phosphorylation of SMAD2 and SMAD3.[6] This action effectively halts the entire signaling cascade, inhibiting TGF-β-mediated gene expression and cellular responses.[3][4] Studies have shown that this compound is highly selective for ALK5, with over 100-fold greater selectivity for it than for TβRII.[1][2]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified across numerous enzymatic and cell-based assays.
Table 1: Kinase Inhibitory Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ALK5 and other related kinases, demonstrating its selectivity.
| Kinase Target | IC50 Value | Selectivity vs. TβRII | Reference |
| TGF-βRI (ALK5) | 48 nM | >100-fold | [1][2][7] |
| TGF-βRI (ALK5) | 49 nM | >17-fold vs. panel | [8][9] |
| PKD1 | 134 nM | - | [6] |
| PKD2 | 102 nM | - | [6] |
| PKD3 | 132 nM | - | [6] |
Note: A separate study identified this compound as a pan-PKD inhibitor.[6][10]
Table 2: In Vitro Efficacy of this compound in Cell-Based Assays
This table highlights the effective concentrations of this compound in various cellular models and assays.
| Cell Line / Model | Assay | Effect | Effective Concentration | Reference |
| CCL64 (Mink Lung) | TGF-β-mediated growth inhibition | Inhibition of TGF-β effects | EC50: 0.1 µM | [3][8] |
| SMA-560 (Murine Glioma) | Cell Migration & Invasion | Strong inhibition | 1 µM | [1][3] |
| LN-308 (Human Glioma) | Cell Migration & Invasion | Strong inhibition | 1 µM | [1][2] |
| 1205Lu (Human Melanoma) | Matrigel Invasion | Inhibition | 1 µM | [4] |
| PC-3 (Human Prostate Cancer) | SMAD2 Phosphorylation | Abrogation | 1 µM | [11] |
| PANC-1 (Human Pancreatic) | TGF-β-induced Invasion | Inhibition | 1 µM | [5] |
| Y-79 (Retinoblastoma) | Cell Proliferation | Inhibition | 1-3 µM | [12] |
| SW-48 (Human Colon Adeno.) | Cell Proliferation | No significant reduction | 0.5-2 µM | [13][14][15] |
Table 3: In Vivo Efficacy of this compound in Animal Models
This table summarizes key findings from preclinical animal studies investigating the therapeutic potential of this compound.
| Animal Model | Disease | Dosage & Administration | Key Outcomes | Reference |
| Syngeneic VM/Dk Mice | Intracranial SMA-560 Glioma | 1 mg/mL in drinking water (p.o.) | Prolonged median survival (18.6 to 25.1 days) | [1][3] |
| Nude Mice | Melanoma Bone Metastasis (1205Lu) | 60 mg/kg/day (p.o.) | Prevented development of osteolytic lesions; Reduced size of established lesions | [4] |
| Nude Mice | Prostate Cancer Bone Metastasis (PC-3) | 50 mg/kg/day (p.o.) | Decreased osteolysis area by 56% (preventive); Increased median survival | [11] |
| Nude Mice | Orthotopic Pancreatic Cancer (PANC-1) | 60 mg/kg, twice daily (p.o.) | Reduced primary tumor weight; Decreased incidence of metastasis | [5] |
| Syngeneic 129S1 Mice | Primary R3T Tumor | 60 mg/kg/day (p.o.) | Inhibited primary tumor growth; Reduced lung metastases | [1][2] |
| Nude Mice | Colon Adenocarcinoma (SW-48) | 50 mg/kg/day | No significant reduction in tumor growth | [13][14] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments involving this compound.
ALK5 Kinase Assay (for IC50 Determination)
This protocol describes a typical radiometric assay to measure the inhibitory activity of this compound on ALK5 kinase.
Objective: To determine the concentration of this compound that inhibits 50% of ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphoric acid (to stop the reaction)
-
Phosphocellulose filter mats or plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the ALK5 enzyme, the peptide substrate, and the appropriate concentration of this compound or vehicle.
-
Initiate the kinase reaction by adding radiolabeled ATP and appropriate cofactors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unreacted ATP.
-
Dry the plate and measure the incorporated radioactivity using a microplate scintillation counter.[1]
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 7. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (this compound) on human colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (this compound) on human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of SD-208 in Blocking Smad2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the mechanism, efficacy, and experimental validation of SD-208, a small molecule inhibitor, in the context of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The primary focus is its role in the direct inhibition of Smad2 phosphorylation, a pivotal event in TGF-β signal transduction.
The TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a crucial cellular communication system that regulates a multitude of biological processes, including cell growth, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, most notably cancer and fibrosis. The canonical signaling cascade is transduced through transmembrane serine/threonine kinase receptors and intracellular Smad proteins.
The process begins when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII). This binding event recruits and forms a heterodimeric complex with the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). Within this complex, the constitutively active TGF-βRII kinase phosphorylates and activates TGF-βRI. The activated TGF-βRI then acts as the direct upstream kinase for the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] Activated TGF-βRI phosphorylates the C-terminal SSXS motif of Smad2 and Smad3.[2] This phosphorylation event is the critical step that this compound inhibits.
Once phosphorylated, Smad2 and Smad3 form a heteromeric complex with the common-mediator Smad (Co-Smad), Smad4.[1] This entire complex translocates into the nucleus, where it associates with other transcription factors to regulate the expression of target genes.[3]
This compound: Mechanism of Action
This compound is a potent, orally active, and selective small molecule inhibitor of the TGF-βRI (ALK5) kinase.[4][5] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the TGF-βRI kinase domain, preventing the binding of ATP and subsequent phosphorylation of its downstream targets, Smad2 and Smad3.[6]
By directly blocking the catalytic activity of TGF-βRI, this compound effectively halts the signal transduction cascade at a critical juncture. This prevents the phosphorylation of Smad2, thereby inhibiting the formation of the Smad2/3-Smad4 complex, its nuclear translocation, and the subsequent regulation of TGF-β target genes.[4][7] This targeted inhibition makes this compound a valuable tool for dissecting the TGF-β pathway and a candidate for therapeutic intervention in diseases driven by excessive TGF-β signaling.
Quantitative Data Presentation
The efficacy of this compound has been quantified in various assays. The data highlight its potency against TGF-βRI and its selectivity over other kinases.
| Parameter | Value | Assay Type | Target | Reference |
| IC₅₀ | 48 nM | Cell-free Kinase Assay | TGF-βRI (ALK5) | [4][5] |
| IC₅₀ | 49 nM | Direct Enzymatic Assay | TGF-βRI (ALK5) | [8] |
| IC₅₀ | 62.5 - 125 nM | Cell-based Assay (PANC-1 cells) | Smad2 Phosphorylation | [9] |
| EC₅₀ | 0.1 µM (100 nM) | Cell Growth Inhibition Assay (CCL64 cells) | TGF-β pathway activity | [7][8] |
| Selectivity | >100-fold | Cell-free Kinase Assay | TGF-βRI vs. TGF-βRII | [4][5] |
| Selectivity | >17-fold | Kinase Panel Screening | TGF-βRI vs. other common kinases |
Experimental Protocols
The inhibition of Smad2 phosphorylation by this compound is primarily demonstrated through Western blotting. Cell-free kinase assays confirm direct target engagement, and reporter gene assays validate the functional downstream consequences.
Western Blotting for Phospho-Smad2 (p-Smad2)
This protocol is used to directly measure the levels of phosphorylated Smad2 in cells following treatment with TGF-β and this compound.
1. Cell Culture and Treatment:
-
Cell Lines: Use cell lines responsive to TGF-β, such as 1205Lu human melanoma cells, PANC-1 pancreatic cancer cells, or HaCaT keratinocytes.[3][9][10]
-
Serum Starvation: Grow cells to 80-90% confluency. Wash with PBS and replace the growth medium with serum-free or low-serum (e.g., 1%) medium for 2-24 hours to reduce basal signaling.[3][11]
-
Inhibitor Pre-incubation: Add this compound at various concentrations (e.g., 30 nM to 1 µM) to the culture medium and incubate for a specified period, typically 15 to 60 minutes.[3][9]
-
TGF-β Stimulation: Add TGF-β1 ligand (e.g., 2-5 ng/mL) to the medium and incubate for 30-65 minutes to induce Smad2 phosphorylation.[3][9]
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve the phosphorylation status of proteins.[11]
-
For maximal recovery of nuclear p-Smad2, sonication of the lysate is recommended.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA or DC protein assay).[11]
3. SDS-PAGE and Immunoblotting:
-
Denature protein lysates by adding SDS sample buffer and heating.
-
Load equal amounts of protein (e.g., 20-60 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[3][12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-p-Smad2 Ser465/467).[10][13]
-
Separately, probe other membranes or strip and re-probe the same membrane with antibodies for total Smad2/3 and a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading and to normalize the p-Smad2 signal.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3][12]
Cell-Free Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified TGF-βRI kinase.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP or the depletion of ATP (using luminescence, e.g., ADP-Glo™) to a specific peptide or protein substrate by the recombinant TGF-βRI kinase.[4][14][15]
-
Components:
-
Procedure:
-
The kinase, substrate, ATP, and appropriate cofactors are combined in the wells of a microplate.[4]
-
This compound is added at a range of concentrations.
-
The reaction is initiated (often by adding ATP or enzyme) and incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 45-120 minutes).[14][15]
-
The reaction is stopped (e.g., by adding phosphoric acid or EDTA).[4][17]
-
The phosphorylated substrate is captured (e.g., on a phosphocellulose filter), and unincorporated ATP is washed away.[4]
-
The amount of incorporated radioactivity is measured using a scintillation counter, or luminescence is read on a plate reader.[4][14]
-
The inhibitory effect of this compound is determined by comparing the kinase activity in its presence to the activity in its absence (vehicle control), allowing for the calculation of an IC₅₀ value.[4]
-
Smad-Responsive Reporter Gene Assay
This cell-based assay measures the functional output of the Smad signaling pathway.
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple tandem repeats of a Smad-binding element (SBE), such as the CAGA box.[3] Activation of the Smad pathway by TGF-β leads to the binding of the p-Smad/Smad4 complex to the SBEs, driving reporter gene expression.
-
Procedure:
-
Cells (e.g., HEK293T, 1205Lu) are transiently or stably transfected with the SBE-luciferase reporter construct.[3]
-
Transfected cells are treated with varying concentrations of this compound, followed by stimulation with TGF-β.
-
After an incubation period (e.g., 16-24 hours), the cells are lysed.[18]
-
A luciferase substrate is added to the lysate, and the resulting luminescence, which is proportional to reporter gene expression, is measured with a luminometer.
-
Inhibition by this compound is observed as a dose-dependent decrease in TGF-β-induced luciferase activity.[3] A 0.5 µM concentration of this compound has been shown to achieve complete inhibition of TGF-β-induced reporter transactivation in melanoma cells.[3]
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the TGF-βRI (ALK5) kinase. Its primary mechanism of action involves the ATP-competitive inhibition of TGF-βRI, which directly prevents the phosphorylation of the key downstream effectors, Smad2 and Smad3. This blockade of the initial phosphorylation event effectively shuts down the canonical TGF-β/Smad signaling pathway. The efficacy and mechanism of this compound have been robustly validated through quantitative biochemical and cell-based assays, establishing it as an indispensable tool for researchers studying TGF-β signaling and a promising scaffold for the development of therapeutics for cancer and fibrotic diseases.
References
- 1. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 7. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 14. promega.de [promega.de]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. Cell-Free Expression of Protein Kinase A for Rapid Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
SD-208: A Comprehensive Technical Review of its Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-tumor properties of SD-208, a small molecule inhibitor with significant potential in oncology research. The document synthesizes key findings from preclinical studies, detailing its mechanisms of action, efficacy in various cancer models, and the experimental methodologies used to elucidate its therapeutic effects.
Introduction: The Dual-Targeting Potential of this compound
This compound is a potent, orally bioavailable small molecule that has been primarily characterized as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TβRI), also known as Activin receptor-Like Kinase 5 (ALK5).[1] By targeting the TβRI kinase, this compound effectively blocks the canonical Smad signaling pathway, which plays a critical role in tumor progression, invasion, and immunosuppression.[2][3][4] More recently, this compound has also been identified as a novel, ATP-competitive inhibitor of Protein Kinase D (PKD), revealing a second mechanism through which it can exert anti-proliferative effects by inducing cell cycle arrest.[5][6] This dual-targeting capability makes this compound a compelling agent for cancer therapy research.
Mechanisms of Action
This compound exhibits its anti-tumor effects through at least two distinct signaling pathways.
2.1 Inhibition of the TGF-β/Smad Pathway
The cytokine TGF-β is a key regulator of cell growth, differentiation, and immune function. In advanced cancers, TGF-β often switches from a tumor suppressor to a promoter, enhancing cell migration, invasion, and creating an immunosuppressive tumor microenvironment.[2][3] this compound selectively inhibits the TβRI kinase with an IC50 of 48 nM.[1] This inhibition prevents the phosphorylation of downstream effector proteins Smad2 and Smad3, thereby blocking the translocation of the Smad complex to the nucleus and subsequent transcription of TGF-β target genes.[2][4][7][8] These target genes are often involved in metastasis and immunosuppression, including Parathyroid hormone-related protein (PTHrP), Interleukin-11 (IL-11), Connective tissue growth factor (CTGF), and Runt-related transcription factor 2 (RUNX2).[7][8]
2.2 Inhibition of the Protein Kinase D (PKD) Pathway
This compound has also been identified as a pan-PKD inhibitor, blocking PKD1, 2, and 3 with IC50 values around 100 nM.[6] In prostate cancer cells, inhibition of PKD by this compound leads to G2/M cell cycle arrest.[5][6] This is achieved by increasing the levels of the cyclin-dependent kinase inhibitor p21 and modulating the activity of the Cdc25C/Cdc2 pathway, which are critical regulators of the G2/M transition.[5]
In Vitro Anti-Tumor Activity
This compound has demonstrated a range of anti-tumor activities across various cancer cell lines in vitro. Its effects are primarily cytostatic and anti-invasive rather than directly cytotoxic.
3.1 Summary of In Vitro Efficacy
The following table summarizes the key quantitative data from in vitro studies.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| CCL64 | Mink Lung Epithelial | Growth Inhibition Rescue | EC50 | 0.1 µmol/L | [2][3][4] |
| LN-308 | Human Glioma | Migration/Invasion | Inhibition | Strong inhibition observed | [2][3] |
| SMA-560 | Murine Glioma | Migration/Invasion | Inhibition | Strong inhibition observed | [2][3] |
| 1205Lu | Human Melanoma | Matrigel Invasion | Inhibition | Blocked TGF-β induced invasion | [7][8] |
| PC3 | Human Prostate Cancer | Cell Proliferation | Inhibition | Significant reduction at 30 µM | [5] |
| PC3 | Human Prostate Cancer | Matrigel Invasion | Inhibition | >60% inhibition at 30 µM | [6] |
| DU145 | Human Prostate Cancer | Cell Cycle Analysis | G2/M Arrest | 18.8% to 30.1% increase at 30 µM | [5] |
| PC3 | Human Prostate Cancer | Cell Cycle Analysis | G2/M Arrest | 6.3% to 35.6% increase at 30 µM | [5] |
| Multiple | Pan-Kinase Screen | Kinase Inhibition (TβRI) | IC50 | 48 nM | [1] |
| PKD1, 2, 3 | N/A | Kinase Inhibition | IC50 | 106.9, 93.5, 105.3 nM | [6] |
| SW-48 | Human Colon Adenocarcinoma | MTT/BrdU Assay | Proliferation | No significant effect | [9] |
3.2 Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited.
3.2.1 Cell Viability and Proliferation (MTT/BrdU Assays)
-
Cell Seeding: Cancer cells (e.g., SW-48, PC3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and absorbance is measured spectrophotometrically.
-
BrdU Assay: For proliferation, cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric reaction, which is quantified by absorbance.
3.2.2 Matrigel Invasion Assay
-
Chamber Preparation: Boyden chamber inserts with an 8-μm pore size membrane are coated with Matrigel and allowed to rehydrate.
-
Cell Seeding: Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS or TGF-β).
-
Incubation: The chambers are incubated for a period (e.g., 20-24 hours) to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Non-invading cells are removed from the upper surface of the membrane. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or eluted for spectrophotometric quantification.[6]
3.2.3 Western Blotting for Phospho-Smad2
-
Cell Lysis: Glioma or melanoma cells are serum-starved and pre-treated with this compound (e.g., 1 µmol/L) for 24 hours, followed by stimulation with TGF-β (e.g., 5 ng/mL) for 1 hour.[4]
-
Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2 (p-Smad2) and total Smad2/3.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Tumor Efficacy
The therapeutic potential of this compound has been validated in several preclinical animal models, demonstrating its ability to inhibit tumor growth, reduce metastasis, and improve survival.
4.1 Summary of In Vivo Efficacy
The following table summarizes key quantitative data from in vivo studies.
| Cancer Model | Animal Model | This compound Dosage | Primary Outcome | Result | Reference |
| SMA-560 Glioma (Intracranial) | Syngeneic VM/Dk Mice | 1 mg/mL (in drinking water) | Median Survival | Increased from 18.6 to 25.1 days | [2][3] |
| 1205Lu Melanoma (Bone Metastasis) | Nude Mice | 60 mg/kg/day (p.o.) | Osteolytic Lesions | Prevented development in prevention protocol; reduced size in treatment protocol | [7][8][10] |
| PC3 Prostate Cancer (Subcutaneous) | Athymic NCr-nu/nu Mice | 60 mg/kg/day (p.o.) | Tumor Growth | Statistically significant reduction in tumor volume after 11 days | [6] |
| R3T/4T1 Mammary Carcinoma | Syngeneic Mice | 20 or 60 mg/kg/day (p.o.) | Tumor Growth & Metastasis | Hampered primary growth; reduced lung metastases | |
| R3T Mammary Carcinoma | Athymic Nude Mice | Not specified | Tumor Growth | Failed to inhibit tumor growth | [9] |
| 1205Lu Melanoma (Subcutaneous) | Nude Mice | 60 mg/kg/day (p.o.) | Tumor Volume | No statistically significant difference compared to vehicle | [8] |
4.2 Experimental Protocols
4.2.1 Orthotopic Glioma Mouse Model
-
Cell Implantation: Syngeneic VM/Dk mice are anesthetized, and SMA-560 glioma cells are stereotactically implanted into the brain.[2][3]
-
Treatment: Systemic treatment with this compound (e.g., administered via drinking water or oral gavage) is initiated 3 days post-implantation.[2][3]
-
Monitoring: Mice are monitored daily for health and neurological symptoms. Survival time is recorded as the primary endpoint.
-
Histological Analysis: At the time of death, brains are harvested, fixed, and sectioned. Tissues are analyzed via immunohistochemistry for markers of proliferation (Ki-67), apoptosis, angiogenesis, and immune cell infiltration (CD8 T cells, NK cells, macrophages).[2][3]
4.2.2 Melanoma Bone Metastasis Model
-
Cell Inoculation: Nude mice are inoculated with 1205Lu human melanoma cells into the left cardiac ventricle to model hematogenous spread to bone.[7][8]
-
Treatment Protocols:
-
Analysis: The development and progression of osteolytic bone lesions are quantified over time using radiography. Tumor burden and effects on bone cells (osteoclasts, osteoblasts) are assessed by histomorphometry.[8]
Conclusion
This compound is a versatile anti-tumor agent with well-defined mechanisms of action against the TβRI and PKD pathways. Preclinical data robustly supports its role in inhibiting cancer cell invasion and migration across multiple tumor types, particularly glioma and melanoma.[2][3][7][10] In prostate cancer, it demonstrates anti-proliferative effects through cell cycle modulation.[5][6] In vivo studies have shown that this compound can prolong survival and reduce metastasis, often by modulating the tumor microenvironment and enhancing anti-tumor immunity rather than by directly halting proliferation of the primary tumor.[2][3][11] The discrepancy in its efficacy against primary subcutaneous tumors versus metastatic or orthotopic tumors, especially in immunocompromised versus immunocompetent models, suggests that its therapeutic benefit is highly context-dependent and may rely significantly on its immunomodulatory effects.[8][9] These findings establish this compound as a valuable tool for cancer research and a promising candidate for further development, particularly in therapeutic strategies aimed at overcoming metastasis and TGF-β-mediated immunosuppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (this compound) on human colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-beta-RI kinase inhibitor this compound reduces the development and progression of melanoma bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SD-208: A Potent Inhibitor of Epithelial-Mesenchymal Transition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. Transforming growth factor-beta (TGF-β) is a key inducer of EMT, making its signaling pathway a prime target for therapeutic intervention. SD-208 has emerged as a potent and selective small molecule inhibitor of the TGF-β receptor I (TβRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By blocking the initiation of the TGF-β signaling cascade, this compound effectively abrogates the cellular changes associated with EMT, including alterations in cell morphology, increased migratory and invasive capabilities, and the characteristic switch in EMT-associated gene and protein expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on EMT, and detailed experimental protocols for its application in research settings.
Introduction to this compound and Epithelial-Mesenchymal Transition
Epithelial-mesenchymal transition is a complex cellular program in which epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype, which includes enhanced migratory and invasive properties. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. The TGF-β signaling pathway is a primary driver of EMT. Upon ligand binding, the TGF-β type II receptor (TβRII) phosphorylates and activates TβRI, which in turn phosphorylates downstream mediators, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes that orchestrate the EMT program.
This compound is a selective ATP-competitive inhibitor of TβRI kinase. Its inhibitory action prevents the phosphorylation of Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway at its inception. This targeted inhibition makes this compound a valuable tool for dissecting the role of TGF-β in EMT and a promising therapeutic candidate for diseases driven by aberrant TGF-β signaling.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the serine/threonine kinase activity of TβRI (ALK5). This prevents the phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3, which are the initial intracellular transducers of the TGF-β signal. The lack of R-Smad phosphorylation impedes the formation of the Smad2/3/4 complex and its subsequent nuclear translocation, ultimately leading to a failure in the transcriptional regulation of TGF-β target genes, including those that drive EMT.
Beyond the canonical Smad pathway, TGF-β can also signal through non-Smad pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which also contribute to the EMT process. While the primary effect of this compound is on the Smad pathway, its inhibition of TβRI can also indirectly modulate these non-Smad pathways, although this is an area of ongoing research.
Figure 1: Simplified signaling pathway of this compound's inhibitory action on TGF-β-induced EMT.
Quantitative Impact of this compound on EMT
The efficacy of this compound in inhibiting EMT has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: Inhibitory Concentration of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for TβRI (ALK5) | 48 nM | Kinase Assay | [1] |
| EC₅₀ for TGF-β-mediated growth inhibition | 0.1 µmol/L | CCL64 cells | [2] |
| Effective concentration for Smad3 phosphorylation abrogation | 0.5 µM | 1205Lu human melanoma cells | [3] |
| Effective concentration for invasion inhibition | 1 µM | PANC-1 pancreatic cancer cells | [4] |
Table 2: Effect of this compound on EMT Marker Expression and Cell Function
| Cell Line | Treatment | Effect on E-cadherin | Effect on N-cadherin / Vimentin | Effect on Cell Migration/Invasion | Reference |
| PANC-1 Pancreatic Cancer | 1 µM this compound + 2 ng/ml TGF-β1 | - | - | Inhibition of TGF-β1-induced invasion | [4] |
| PC-3 Prostate Cancer | 1 µM this compound + 5 ng/mL TGF-β | - | - | Not specified | [5] |
| 1205Lu Melanoma | 0.5 µM this compound + 5 ng/ml TGF-β | - | - | Inhibition of Matrigel invasion | [3] |
| Murine and Human Glioma Cells | Not specified | - | - | Strong inhibition of constitutive and TGF-β-evoked migration and invasion | [2] |
Note: '-' indicates that specific quantitative data on the marker was not provided in the referenced abstract.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on EMT.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of epithelial cell lines can be used to study TGF-β induced EMT, such as PANC-1 (pancreatic cancer), PC-3 (prostate cancer), 1205Lu (melanoma), and various glioma cell lines.[2][4][5]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO at the same final concentration) should always be included.
-
Treatment Protocol: To investigate the inhibitory effect of this compound on TGF-β-induced EMT, cells are often pre-incubated with this compound for a specific period (e.g., 1 hour) before the addition of recombinant human TGF-β1 (typically 2-10 ng/mL).[3][4] The total treatment duration can vary from hours to several days depending on the assay.
Western Blot Analysis for EMT Markers
This protocol is for assessing the protein levels of EMT markers such as E-cadherin, N-cadherin, Vimentin, and phosphorylated Smad2/3.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, p-Smad2/3, total Smad2/3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.
Quantitative Real-Time PCR (qPCR) for EMT-related Genes
This protocol is for measuring the mRNA levels of genes involved in EMT, such as CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), and SNAI2 (Slug).
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a qPCR instrument with a SYBR Green-based detection method. Specific primers for the target genes and a reference gene (e.g., GAPDH or ACTB) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Coating: The upper chamber of a Transwell insert (typically with an 8 µm pore size) is coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is a measure of their invasive potential.
Figure 2: General workflow for a Transwell invasion assay to assess the effect of this compound.
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a cell population.
-
Cell Seeding: Cells are seeded in a culture plate and grown to a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with medium containing this compound or vehicle.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., every 6-12 hours) until the wound is closed in the control group.
-
Analysis: The area of the wound at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of this compound on cell migration.
Conclusion
This compound is a powerful research tool for investigating the role of TGF-β signaling in the complex process of epithelial-mesenchymal transition. Its high selectivity and potency make it an ideal inhibitor for both in vitro and in vivo studies. The data consistently demonstrate that this compound effectively blocks TGF-β-induced EMT, leading to a reduction in cell migration and invasion. The experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted effects of this compound and its therapeutic potential in diseases characterized by pathological EMT, such as cancer and fibrosis. As our understanding of the intricate signaling networks governing EMT continues to grow, targeted inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies.
References
- 1. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SD-208 in Cancer Cell Lines
Introduction
SD-208 is a small molecule inhibitor with dual activity against Transforming Growth Factor-beta Receptor I (TβRI) kinase and Protein Kinase D (PKD). Its ability to modulate key signaling pathways involved in tumorigenesis makes it a valuable tool for in vitro cancer research. These application notes provide detailed protocols for assessing the efficacy of this compound in various cancer cell lines.
Mechanism of Action
This compound primarily functions by inhibiting the TβRI kinase, a critical component of the TGF-β signaling pathway. This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, thereby blocking the transduction of TGF-β signals that promote cell migration, invasion, and immunosuppression.[1][2][3] Additionally, this compound has been identified as a pan-PKD inhibitor, which can lead to G2/M cell cycle arrest in certain cancer cell types, such as prostate cancer.
Signaling Pathway
The primary signaling cascade affected by this compound is the TGF-β pathway. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
Caption: this compound inhibits the TβRI kinase, blocking Smad2/3 phosphorylation.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various cancer-related cell lines.
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| CCL64 | Mink Lung Epithelial | Growth Inhibition | EC50 | 0.1 µM | [1] |
| PC3 | Prostate Cancer | Cell Death | IC50 | 17.0 ± 5.7 µM | |
| 1205Lu | Melanoma | Smad3/4 Reporter | Inhibition | ~0.5 µM (complete inhibition) | |
| WM852 | Melanoma | Smad3/4 Reporter | Inhibition | Not specified | |
| 501mel | Melanoma | Smad3/4 Reporter | Inhibition | Not specified | |
| 888mel | Melanoma | Smad3/4 Reporter | Inhibition | Not specified | |
| SW-48 | Colon Adenocarcinoma | Cell Proliferation (MTT) | IC50 | > 2 µM (no significant effect) | [4] |
| Y-79 | Retinoblastoma | Cell Viability (MTT) | IC50 | Not specified (dose-dependent decrease) | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
References
- 1. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TGF-beta-RI kinase inhibitor this compound reduces the development and progression of melanoma bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SD-208 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: SD-208 is a potent, orally bioavailable small molecule inhibitor primarily targeting the transforming growth factor-beta (TGF-β) type I receptor kinase (TβRI), also known as activin receptor-like kinase 5 (ALK5), with an IC50 of 48 nM[1][2]. By inhibiting TβRI, this compound effectively blocks the canonical Smad signaling pathway, which plays a critical role in tumor progression, invasion, and immunosuppression[3][4][5]. Additionally, this compound has been identified as a novel inhibitor of Protein Kinase D (PKD), implicating it in the regulation of cell proliferation and survival through G2/M cell cycle arrest[6][7][8]. These dual activities make this compound a valuable tool for preclinical cancer research in various mouse models.
These notes provide a comprehensive overview of the in vivo applications of this compound, summarizing key quantitative data and detailing experimental protocols for its administration.
Mechanism of Action: Dual Inhibition
This compound exerts its anti-tumor effects by targeting two key signaling pathways:
-
TGF-β/Smad Pathway: In the tumor microenvironment, TGF-β acts as a potent immunosuppressor and promotes cell migration and invasion[4]. This compound blocks the phosphorylation of Smad2 and Smad3, which are downstream effectors of the TβRI kinase[3][5]. This inhibition prevents the nuclear translocation of the Smad complex, thereby downregulating the expression of TGF-β target genes involved in metastasis and immunosuppression[3][4].
-
Protein Kinase D (PKD) Pathway: this compound also functions as a pan-PKD inhibitor[6][8]. Inhibition of PKD in cancer cells leads to G2/M phase cell cycle arrest, a reduction in the expression of survival proteins like survivin and Bcl-xL, and a subsequent decrease in cell proliferation and an increase in apoptosis[6][7].
Signaling Pathway Diagrams
Caption: TGF-β signaling pathway and the inhibitory action of this compound on TβRI (ALK5).
Caption: this compound inhibits PKD, leading to G2/M arrest and reduced cell survival.
Quantitative Data Summary from In Vivo Mouse Models
The efficacy of this compound has been demonstrated across various cancer models. The following table summarizes the quantitative outcomes from key studies.
| Mouse Model & Strain | Cancer Type | This compound Dosage & Administration | Treatment Schedule | Key Quantitative Findings | Citation(s) |
| Nude Mice | Melanoma (Bone Metastasis) | 60 mg/kg/day, daily oral gavage | Therapeutic: Started 12 days post-inoculation for 4 weeks. | Significantly reduced osteolytic lesion size. | [3] |
| Nude Mice | Melanoma (Bone Metastasis) | 60 mg/kg/day, daily oral gavage | Preventive: Started 2 days prior to inoculation for 5 weeks. | Significantly reduced the development of osteolytic bone metastases. | [3] |
| Athymic NCr-nu/nu Mice | Prostate Cancer (Subcutaneous Xenograft) | 60 mg/kg, twice daily oral gavage | Therapeutic: Started 3-4 days post-inoculation for 21-24 days. | Significantly abrogated tumor growth; associated with reduced proliferation and increased apoptosis. | [6][7] |
| Syngeneic VM/Dk Mice | Glioma (Intracranial) | 1 mg/mL in drinking water (~60 mg/kg/day) | Therapeutic: Started 3 days post-implantation. | Prolonged median survival from 18.6 days (vehicle) to 25.1 days (this compound). Increased tumor infiltration by NK cells and CD8+ T cells. | [4][5] |
| Syngeneic 129S1 Mice | Mammary Carcinoma | 20 or 60 mg/kg/day, daily oral gavage | Therapeutic: Started 3 days post-inoculation. | Dose-dependently inhibited primary tumor growth and significantly reduced the number and size of lung metastases. | [1][2][9] |
| Nude Mice | Prostate Cancer (Bone Metastasis) | 50 mg/kg/day, daily oral gavage | Preventive: Started 3 days prior to inoculation for 54 days. | Decreased osteolysis area by 56%. Increased median survival from 57 days (vehicle) to 69 days (this compound). | [10] |
| Athymic Nude Mice | Colon Adenocarcinoma | 50 mg/kg/day, daily oral gavage | Therapeutic: Started 10 days post-implantation. | Failed to significantly inhibit in vivo tumor growth. | [11] |
Note: Efficacy can be model-dependent. For instance, this compound did not significantly affect the growth of subcutaneous 1205Lu melanoma xenografts, despite its effectiveness against bone metastases from the same cell line[3].
Experimental Protocols
Protocol 1: Therapeutic Treatment of Subcutaneous Xenografts
This protocol is adapted from studies on prostate cancer models and provides a general framework for assessing the efficacy of this compound on established solid tumors[6][7].
Materials:
-
This compound powder
-
Vehicle solution: 1% (w/v) methylcellulose in sterile water[6][9]
-
Cancer cell line (e.g., PC3 prostate cancer cells)
-
6-8 week old male athymic nude mice
-
Sterile PBS and syringes
-
Oral gavage needles (20-22 gauge, round tip)
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inoculate 1-2 x 10⁶ cancer cells suspended in 100-200 µL of sterile PBS or media into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers every 2-3 days once they become palpable (typically 3-5 days post-inoculation)[6]. Tumor volume can be calculated using the formula: V = (Length x Width²)/2.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups (n=5-10 mice per group). Ensure average tumor sizes are comparable across groups.
-
This compound Formulation: Prepare a suspension of this compound in 1% methylcellulose. For a 60 mg/kg dose in a 25g mouse, this would be 1.5 mg per mouse. If administering a volume of 100 µL, the concentration would be 15 mg/mL. Vortex thoroughly before each gavage session to ensure a uniform suspension. Prepare fresh daily or as stability allows.
-
Administration: Administer this compound (e.g., 60 mg/kg) or an equivalent volume of vehicle via oral gavage once or twice daily[6]. Continue treatment for the planned duration (e.g., 21 days).
-
Monitoring: Throughout the study, monitor tumor volume every 2-3 days and body weight twice weekly to assess toxicity[6]. Observe mice daily for any adverse clinical signs.
-
Endpoint Analysis: At the end of the treatment period, euthanize mice and excise tumors. Tumor weight can be recorded. Tumor tissue can be flash-frozen for molecular analysis (Western blot for p-Smad, PKD biomarkers) or fixed in formalin for histological analysis (IHC for proliferation markers like Ki-67 or apoptosis markers like TUNEL)[9].
Protocol 2: Preventive Treatment of Experimental Metastasis
This protocol is based on studies preventing melanoma bone metastasis and is suitable for evaluating this compound's effect on the establishment of metastatic lesions[3].
Materials:
-
Same as Protocol 1, with the addition of imaging equipment (e.g., X-ray, bioluminescence imager if using luciferase-tagged cells).
-
Cancer cell line known to metastasize (e.g., 1205Lu melanoma cells).
Procedure:
-
Pre-treatment: Begin administration of this compound (e.g., 60 mg/kg, daily oral gavage) or vehicle 2-3 days prior to tumor cell inoculation[3][10].
-
Tumor Cell Inoculation: To model hematogenous spread, inoculate cancer cells into the arterial circulation, for example, via intracardiac injection (e.g., 1 x 10⁵ cells in 100 µL PBS) in anesthetized mice[3].
-
Continued Administration: Continue daily oral gavage with this compound or vehicle for the duration of the experiment (e.g., 5 weeks)[3].
-
Monitoring: Monitor mice for clinical signs of metastasis (e.g., paralysis, weight loss). At regular intervals (e.g., weekly, starting from day 12), perform imaging to detect the development of metastatic lesions. For bone metastasis, radiographs can be analyzed for osteolytic lesions[3].
General Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies of this compound in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 8. This compound, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for SD-208 in Cell Culture Experiments
Introduction
SD-208 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (TβRI), also known as Activin receptor-Like Kinase 5 (ALK5). It exhibits an IC50 of 48 nM for TβRI (ALK5) and demonstrates over 100-fold selectivity against the TGF-β type II receptor (TβRII)[1]. By inhibiting the TβRI kinase activity, this compound effectively blocks the canonical Smad-dependent signaling pathway, making it a valuable tool for investigating the diverse roles of TGF-β in cell proliferation, differentiation, migration, and apoptosis[2][3]. Additionally, some studies have identified this compound as an ATP-competitive inhibitor of Protein Kinase D (PKD), where it has been shown to induce G2/M cell cycle arrest in prostate cancer cells[4][5].
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe the TGF-β signaling pathway and its downstream cellular effects.
Mechanism of Action: Inhibition of TGF-β Signaling
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TβRII, which then recruits and phosphorylates the TβRI[6][7]. This phosphorylation activates the TβRI kinase, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3[8]. Phosphorylated R-Smads form a complex with the common mediator Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in numerous cellular processes[7][9]. This compound exerts its inhibitory effect by targeting the kinase activity of TβRI (ALK5), thereby preventing the phosphorylation of Smad2 and Smad3 and blocking all subsequent downstream events[2][3].
Caption: Canonical TGF-β/Smad signaling pathway and the inhibitory action of this compound.
Application Notes
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
-
Solvent: this compound is typically dissolved in 100% dimethylsulfoxide (DMSO)[10].
-
Concentration: Prepare a high-concentration stock solution, for example, 5 mM or 10 mM, in DMSO.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light[1][10]. A stock solution stored at -20°C is typically stable for up to one year[1].
-
Working Solution: When preparing for an experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.2%)[10]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Summary of In Vitro Effects and Recommended Concentrations
The effective concentration of this compound varies depending on the cell type and the specific biological process being investigated. The following tables summarize quantitative data from published studies.
Table 1: Inhibition of TGF-β Signaling by this compound
| Cell Line | Assay | Effective Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| 1205Lu (Human Melanoma) | Western Blot (p-Smad3) | 0.5 µM | Complete abrogation of TGF-β-induced Smad3 phosphorylation. | [3] |
| 1205Lu (Human Melanoma) | Luciferase Reporter Assay | 0.5 µM | Complete inhibition of TGF-β-induced Smad3/4-specific transcription. | [3] |
| PANC-1 (Human Pancreatic) | Western Blot (p-Smad2) | IC50: 62.5 - 125 nM | Dose-dependent inhibition of TGF-β1-induced Smad2 phosphorylation. | [11] |
| LN-308 (Human Glioma) | Western Blot (p-Smad2) | 1 µM | Blocked autocrine and paracrine TGF-β signaling. |[2][12] |
Table 2: Effects of this compound on Cellular Phenotypes
| Cell Line | Assay | Effective Concentration | Duration | Observed Effect | Citation |
|---|---|---|---|---|---|
| CCL64 (Mink Lung Epithelial) | Growth Inhibition Assay | EC50: 0.1 µM | N/A | Inhibited the growth-inhibitory effect of TGF-β1/β2. | [2][12][13] |
| 1205Lu (Human Melanoma) | Matrigel Invasion Assay | 1 µM | N/A | Reduced invasion by ~60% and abrogated TGF-β-stimulated invasion. | [3] |
| PC3 (Human Prostate Cancer) | Matrigel Invasion Assay | 30 µM | 20 hours | Over 60% inhibition of cell invasion. | [4][5] |
| PC3 (Human Prostate Cancer) | Cell Death Assay | IC50: 17.0 ± 5.7 µM | N/A | Concentration-dependent induction of cell death. | [4][5] |
| SW-48 (Human Colon Adenocarcinoma) | MTT & BrdU Assays | 0.5 - 2 µM | 48 hours | No significant changes in cell proliferation. | [10][14] |
| Y-79 (Human Retinoblastoma) | MTT Assay | 1 - 3 µM | 24-72 hours | Dose- and time-dependent decrease in cell viability. |[15] |
Experimental Protocols
Protocol 1: Inhibition of TGF-β Signaling (Western Blot for p-Smad2/3)
This protocol determines the efficacy of this compound in blocking TGF-β-induced phosphorylation of Smad2 and/or Smad3.
Caption: Workflow for assessing this compound-mediated inhibition of Smad phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium and serum-free medium
-
This compound stock solution (e.g., 5 mM in DMSO)
-
Recombinant TGF-β1 (e.g., 5 ng/mL final concentration)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Smad2/3, anti-total Smad2/3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free or low-serum (e.g., 1%) medium and incubate for 2-24 hours. This step reduces basal signaling activity.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) or vehicle (DMSO) for 1 hour[3][16].
-
TGF-β Stimulation: Add recombinant TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes at 37°C[3][16].
-
Cell Lysis: Wash cells twice with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes[17].
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay[17].
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-60 µg) per lane onto an SDS-PAGE gel[3].
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane[18].
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Smad2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system[18].
-
-
Analysis: Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities to determine the relative level of Smad phosphorylation.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity following treatment with this compound.
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19][20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19][21]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.5 µM to 30 µM) or vehicle control[10][15].
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C[10][15].
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals[19][21].
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[19].
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader[20].
-
Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Cell Migration Assay (Wound Healing / Scratch Assay)
This assay assesses the effect of this compound on cell migration by measuring the closure of an artificial "wound" created in a confluent cell monolayer.
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized culture insert
-
PBS
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to form a fully confluent monolayer.
-
Create Wound: Gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip. Alternatively, use a culture insert to create a more uniform cell-free gap[22].
-
Wash and Treat: Wash the wells twice with PBS to remove detached cells and debris[22]. Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control. Low-serum medium is often used to minimize proliferation effects.
-
Image Acquisition: Immediately place the plate under a microscope and capture an image of the wound at time 0 (T0). Mark the location for consistent imaging.
-
Incubation and Imaging: Incubate the plate at 37°C. Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed[23].
-
Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area at T0. Compare the migration rate between this compound-treated and control groups.
Protocol 4: Cell Invasion Assay (Transwell / Boyden Chamber Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix (ECM) barrier, a key step in metastasis, and how this process is affected by this compound.
Caption: Workflow for a Transwell assay to measure this compound's effect on cell invasion.
Materials:
-
Transwell inserts (typically with 8 µm pores) and companion plates (e.g., 24-well)
-
Extracellular Matrix (ECM) solution (e.g., Matrigel®)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde or 70% ethanol)
-
Staining solution (e.g., 0.2% Crystal Violet)[23]
-
Microscope
Procedure:
-
Coat Inserts: Thaw the ECM solution at 4°C. Dilute it with cold serum-free medium and add a thin layer (e.g., 30-50 µL) to the top of the transwell insert membrane. Incubate at 37°C for at least 30-60 minutes to allow it to solidify[23][24].
-
Prepare Cells: While the inserts are coating, harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Set up Assay:
-
Add medium containing a chemoattractant (e.g., 600 µL of medium with 10% FBS) to the lower chamber of the 24-well plate[24].
-
Add the cell suspension (e.g., 100-200 µL) to the upper chamber of the coated insert. The medium in the upper chamber should contain the desired concentration of this compound or vehicle.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for invasion but not overgrowth (e.g., 16-48 hours, depending on the cell line)[24].
-
Remove Non-invading Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells and the ECM gel from the upper surface of the membrane[24].
-
Fix and Stain: Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixing solution for 10-20 minutes. Then, stain the cells by placing the insert in a staining solution (e.g., Crystal Violet) for 10-15 minutes[23][24].
-
Wash and Dry: Gently wash the insert in water to remove excess stain and allow it to air dry.
-
Analysis: Count the number of stained, invaded cells on the lower side of the membrane using a microscope. Capture images from several random fields and calculate the average number of invading cells per field. Compare the results between treated and control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharm.ucsf.edu [pharm.ucsf.edu]
Application Notes and Protocols for SD-208 in TGF-beta Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SD-208, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI/ALK5) kinase, for the effective modulation of the TGF-β signaling pathway. Detailed protocols for key experiments are included to assist in determining the optimal concentration for specific research applications.
Introduction
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-βRI (ALK5) kinase, thereby preventing the phosphorylation and subsequent activation of downstream SMAD proteins (Smad2 and Smad3).[1][2][3] This inhibition effectively blocks the canonical TGF-β signaling cascade, which is implicated in a wide array of cellular processes including proliferation, differentiation, migration, and immune responses.[4] Dysregulation of the TGF-β pathway is a hallmark of various pathologies, including cancer and fibrosis, making this compound a valuable tool for both basic research and preclinical drug development.[4]
Mechanism of Action
This compound acts as a competitive inhibitor of the TGF-βRI (ALK5) kinase.[1][2][3] By binding to the kinase domain, it prevents the receptor from phosphorylating the receptor-associated Smads (R-Smads), namely Smad2 and Smad3. This lack of phosphorylation prevents their association with the common mediator Smad4 and their subsequent translocation to the nucleus to regulate target gene expression.
Figure 1: TGF-β signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Concentration
The optimal concentration of this compound is cell-type and context-dependent. The following tables summarize key quantitative data from various studies to guide concentration selection.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (TGF-βRI/ALK5) | 48 nM | Cell-free kinase assay | [1][2][3][5] |
| IC₅₀ (TGF-βRI/ALK5) | 49 nM | Direct enzymatic assay | [6] |
| EC₅₀ (Growth Inhibition) | 0.1 µM (100 nM) | TGF-β-sensitive CCL64 cells | [4][6][7] |
| Effective Concentration | 0.5 µM | Abrogation of TGF-β-induced Smad3 phosphorylation in 1205Lu human melanoma cells | [8] |
| Effective Concentration | 1 µM | Inhibition of cell growth, migration, and invasion in murine SMA-560 and human LN-308 glioma cells | [1][3] |
| Effective Concentration Range | 0.5 - 5.0 µM | Studies on human hypertrophic scar fibroblasts | [7] |
| Effective Concentration Range | 0.5, 1, and 2 µM | Studies on SW-48 colon adenocarcinoma cell line | [7] |
Table 2: In Vivo Dosage of this compound
| Dosage | Administration Route | Animal Model | Application | Reference |
| 1 mg/mL | Oral gavage | SMA-560 glioma-bearing mice | Prolonged median survival | [1][3] |
| 60 mg/kg/day | Oral gavage | Syngeneic 129S1 mice with R3T tumors | Inhibition of primary tumor growth and lung metastases | [1][3] |
| 60 mg/kg/day | Oral gavage | Nude mice with 1205Lu melanoma cells | Prevention and reduction of osteolytic bone metastases | [8] |
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell type and experimental question, a dose-response analysis is recommended. Below are detailed protocols for key experiments.
Figure 2: Experimental workflow for determining the optimal this compound concentration.
Western Blot for Phospho-Smad2/3
This protocol assesses the direct inhibitory effect of this compound on the TGF-βRI kinase activity by measuring the phosphorylation of its direct substrates, Smad2 and Smad3.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant TGF-β1 (e.g., 5 ng/mL)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2, anti-phospho-Smad3, anti-total Smad2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow to sub-confluency (e.g., 80-90%).
-
Serum-starve the cells for 2-4 hours in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5 µM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. A non-stimulated control should be included.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting according to standard procedures.
-
Probe the membrane with primary antibodies against phospho-Smad2/3, total Smad2/3, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the concentration at which this compound effectively inhibits Smad phosphorylation.
TGF-β Reporter Gene Assay
This assay measures the transcriptional activity of the Smad complex, providing a functional readout of the entire canonical TGF-β signaling pathway.
Materials:
-
Cells of interest
-
TGF-β responsive reporter plasmid (e.g., (CAGA)₉-MLP-luc)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant TGF-β1
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect the cells with the TGF-β responsive reporter plasmid and the normalization control plasmid.
-
Allow the cells to recover and express the plasmids for 24 hours.
-
Pre-treat the cells with a range of this compound concentrations for 1 hour.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent inhibition of TGF-β-induced transcription.
Cell Migration/Invasion Assay
This functional assay assesses the effect of this compound on TGF-β-induced cell motility.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Recombinant TGF-β1
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
(For invasion assay) Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Serum-starve the cells for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound and with or without TGF-β1.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for migration/invasion.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of migrated/invaded cells across the different treatment groups to determine the inhibitory effect of this compound.
Quantitative Real-Time PCR (qRT-PCR) for TGF-β Target Genes
This method quantifies the expression of known TGF-β target genes to confirm the downstream effects of this compound.
Materials:
-
Cells treated as described in the Western blot protocol (step 1-4, with a longer TGF-β stimulation, e.g., 4-24 hours).
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes.
-
Evaluate the dose-dependent reduction in the expression of TGF-β target genes by this compound.
By following these protocols and utilizing the provided quantitative data as a starting point, researchers can effectively determine the optimal concentration of this compound to inhibit TGF-β signaling in their specific experimental system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. apexbt.com [apexbt.com]
- 7. This compound | CAS:627536-09-8 | TGF-βR I kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing SD-208 for Cancer Cell Invasion and Migration Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction SD-208 is a potent, orally active, and ATP-competitive small molecule inhibitor primarily targeting the Transforming Growth Factor-β Receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It selectively inhibits TGF-βRI with an IC50 value of approximately 48-49 nM and displays high selectivity over the TGF-βRII and other common kinases.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[2] In the context of cancer, dysregulation of this pathway can promote tumor progression, metastasis, and immunosuppression, making it a key target for therapeutic intervention.[3][4] this compound has been extensively used as a research tool to investigate the role of TGF-β signaling in cancer, particularly in processes driving metastasis, such as cell invasion and migration.[3][5][6]
Mechanism of Action: Inhibition of TGF-β Signaling
In many advanced cancers, TGF-β acts as a tumor promoter by stimulating processes like epithelial-to-mesenchymal transition (EMT), cell invasion, and angiogenesis.[7] The signaling cascade is initiated when TGF-β binds to the TGF-βRII, which then recruits and phosphorylates TGF-βRI. The activated TGF-βRI kinase subsequently phosphorylates the receptor-associated Smads (R-Smads), primarily Smad2 and Smad3.[3][5] These phosphorylated R-Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cell motility and invasion.[6]
This compound exerts its function by directly inhibiting the kinase activity of TGF-βRI (ALK5). This action prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade responsible for the pro-migratory and pro-invasive effects of TGF-β.[1][3][5]
Applications in Suppressing Cancer Cell Invasion
This compound is a valuable tool for studying the TGF-β-mediated epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[8] By inhibiting TGF-βRI, this compound can prevent or reverse EMT, which is characterized by the downregulation of epithelial markers (e.g., E-cadherin) and the upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin).[8][9]
Studies across various cancer types have demonstrated the efficacy of this compound in blocking cell migration and invasion.[3][6][10]
Data Presentation: Efficacy of this compound on Cancer Cell Invasion
The following table summarizes quantitative data from selected studies on the inhibitory effect of this compound.
| Cancer Type | Cell Line(s) | Assay Type | This compound Concentration | Observed Effect | Citation(s) |
| Glioma | LN-308, SMA-560 | Spheroid collagen invasion | 1 µmol/L | Strong inhibition of constitutive and TGF-β-evoked invasion. | [3][5] |
| Prostate Cancer | DU145, PC3 | Matrigel invasion assay | 30 µM | Over 60% inhibition of cell invasion compared to control. | [10] |
| Melanoma | 1205Lu | Matrigel invasion assay | Not specified | Reduced Matrigel™ invasion by approx. 60%. | [6] |
| Pancreatic Cancer | PANC-1 | Boyden chamber invasion | Not specified | Inhibited TGF-β1-induced invasion. | [11] |
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This protocol, also known as the Boyden chamber assay, measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.[12][13]
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
24-well plates with Transwell inserts (e.g., 8 µm pore size)[12]
-
Extracellular matrix (ECM) gel (e.g., Matrigel)[14]
-
Serum-free culture medium and medium with 10% FBS (chemoattractant)
-
Fixative (e.g., 5% glutaraldehyde or methanol)
-
Staining solution (e.g., 0.2% Crystal Violet in ethanol)[13]
-
Cotton swabs
Methodology:
-
Coating Inserts: Thaw ECM gel on ice. Dilute to a working concentration (e.g., 1 mg/mL) with ice-cold, serum-free medium. Add a thin layer (e.g., 40-100 µL) to the upper compartment of the Transwell inserts and incubate at 37°C for at least 2 hours to allow solidification.[12][14]
-
Cell Preparation: Culture cells to ~70-80% confluency. Serum-starve the cells for 4-24 hours to minimize baseline migration.[15] Trypsinize and resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Treatment Preparation: Prepare cell suspensions for each condition: a vehicle control (e.g., DMSO) and various concentrations of this compound. Pre-incubating cells with this compound for ~1 hour before seeding may enhance the inhibitory effect.[6]
-
Assay Assembly: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate. Carefully place the ECM-coated inserts into the wells.[14]
-
Seeding: Add 200 µL of the prepared cell suspension (containing vehicle or this compound) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period appropriate for the cell line's invasive potential (typically 16-48 hours).[14][15]
-
Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invading cells and ECM gel from the upper surface of the membrane.[14] Fix the cells that have invaded to the lower surface of the membrane. Stain with Crystal Violet for 20-30 minutes.[13]
-
Quantification: Gently wash the inserts to remove excess stain. Allow them to air dry. Count the number of stained, invaded cells on the membrane using a microscope. Capture images from several random fields and average the cell counts for each condition.
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses collective cell migration by measuring the rate at which a cell monolayer closes an artificial "wound" or gap.[14]
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Culture medium (consider low-serum medium to minimize proliferation effects)
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Methodology:
-
Seeding: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer after 24 hours of growth.[14]
-
Wound Creation: Once cells are confluent, gently scratch a straight line through the center of the monolayer with a sterile pipette tip. To create a consistent gap, apply firm, even pressure.[14]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium to each well. For this assay, low-serum (e.g., 1-2% FBS) medium is often used to minimize cell proliferation, which can confound migration results.[15] Add the vehicle control or the desired concentrations of this compound to the respective wells.
-
Imaging: Immediately place the plate on a microscope stage and capture baseline images (Time 0) of the wound at predefined locations.
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., every 6-12 hours) for up to 48 hours, or until the wound in the control wells is nearly closed.[15]
-
Analysis: Quantify the wound area or width at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the Time 0 image. Compare the rate of closure between the control and this compound-treated groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SD 208 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Investigating Immune Cell Activity in Tumors with SD-208
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-208 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TβRI) kinase, also known as Activin receptor-like kinase 5 (ALK5).[1] TGF-β is a pleiotropic cytokine that plays a crucial role in tumor progression by promoting immunosuppression within the tumor microenvironment. By inhibiting TβRI kinase, this compound effectively blocks TGF-β signaling, thereby reversing its immunosuppressive effects and enhancing the anti-tumor activity of various immune cells. These application notes provide detailed protocols for utilizing this compound to investigate its impact on immune cell function in both in vitro and in vivo tumor models.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the TβRI kinase.[2] The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of TβRI. Activated TβRI then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in immunosuppression, angiogenesis, and tumor cell invasion. This compound blocks the kinase activity of TβRI, preventing the phosphorylation of SMAD2/3 and thereby inhibiting the entire downstream signaling cascade. This blockade of TGF-β signaling leads to the enhanced function of immune effector cells such as CD8+ T cells, Natural Killer (NK) cells, and macrophages within the tumor microenvironment.[3][4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (TβRI Kinase Inhibition) | - | 48 nM | [1] |
| EC50 (Inhibition of TGF-β mediated growth inhibition) | CCL64 | 0.1 µM | [3][4] |
| Effective Concentration (Inhibition of SMAD2 phosphorylation) | PC-3 (Prostate Cancer) | 1 µM | |
| Effective Concentration (Inhibition of cell invasion) | DU145 (Prostate Cancer) | 30 µM | [2] |
| IC50 (Induction of cell death) | PC3 (Prostate Cancer) | 17.0 ± 5.7 μM | [2][5] |
In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Mouse Strain | Treatment Protocol | Outcome | Reference |
| Glioma (SMA-560 cells) | Syngeneic VM/Dk mice | 1 mg/mL in drinking water, initiated 3 days post-implantation | Prolonged median survival from 18.6 to 25.1 days; Increased tumor infiltration of NK cells, CD8+ T cells, and macrophages. | [3] |
| Melanoma (1205Lu cells) | Nude mice | 60 mg/kg/day, oral gavage, preventive (2 days prior to inoculation) | Significantly reduced development of osteolytic bone metastases. | |
| Melanoma (1205Lu cells) | Nude mice | 20 or 60 mg/kg/day, oral gavage, therapeutic (after lesion detection) | Significantly reduced size of osteolytic lesions. | [6] |
| Prostate Cancer (PC3 cells) | Nude mice | 60 mg/kg, oral gavage, twice daily for 21 days | Significantly abrogated tumor growth. | |
| Colon Adenocarcinoma (SW-48 cells) | Nude mice | 50 mg/kg/day, oral gavage for 3 weeks | No significant reduction in tumor growth or angiogenesis. | [7] |
Experimental Protocols
Protocol 1: In Vitro T Cell Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxic activity of T cells against tumor cells.
Materials:
-
Target tumor cells (e.g., expressing a specific antigen)
-
Effector T cells (e.g., antigen-specific CD8+ T cells or CAR-T cells)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or Calcein-AM)
-
96-well plates
Procedure:
-
Target Cell Preparation:
-
Plate target tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Effector Cell Preparation:
-
Culture effector T cells under appropriate conditions.
-
-
Co-culture and Treatment:
-
The next day, remove the medium from the target cells.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the target cells. Pre-incubate for 1-2 hours.
-
Add effector T cells to the wells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubate the co-culture for 4-24 hours at 37°C in a CO2 incubator.
-
-
Cytotoxicity Measurement (LDH Release Assay Example):
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated with medium alone.
-
Maximum release is from target cells lysed with a lysis buffer.
-
Protocol 2: In Vitro NK Cell Cytotoxicity Assay
This protocol evaluates the effect of this compound on the cytotoxic function of Natural Killer (NK) cells.
Materials:
-
Target tumor cells (e.g., K562, a cell line sensitive to NK cell-mediated lysis)
-
Effector NK cells (e.g., primary NK cells or NK-92 cell line)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Flow cytometry-based cytotoxicity assay reagents (e.g., CFSE for target cells, 7-AAD for dead cells)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Label target cells with CFSE according to the manufacturer's protocol. This allows for the distinction between target and effector cells.
-
-
Co-culture and Treatment:
-
Plate the CFSE-labeled target cells in a 96-well U-bottom plate at 2 x 10^4 cells/well.
-
Add fresh medium containing various concentrations of this compound or vehicle control.
-
Add effector NK cells at various E:T ratios.
-
Incubate for 4 hours at 37°C.
-
-
Staining and Flow Cytometry:
-
After incubation, add 7-AAD to each well to stain dead cells.
-
Acquire samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of 7-AAD positive (dead) cells.
-
Calculate the percentage of specific lysis.
-
Protocol 3: In Vivo Tumor Model and Immune Cell Infiltration Analysis
This protocol describes a general workflow for an in vivo study using this compound and subsequent analysis of immune cell infiltration into the tumor.
Materials:
-
Tumor cells suitable for the chosen mouse model (e.g., murine glioma, melanoma, or colon carcinoma cells)
-
Syngeneic or immunodeficient mice (depending on the experimental design)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Tumor dissociation kit
-
Flow cytometry antibodies for immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80)
-
Materials for immunohistochemistry (IHC)
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously or orthotopically into the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
This compound Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 20-60 mg/kg/day) or vehicle daily via oral gavage.
-
Monitor tumor growth and animal health regularly.
-
-
Tumor and Spleen Collection:
-
At the end of the study, euthanize the mice and excise the tumors and spleens.
-
-
Tumor Dissociation for Flow Cytometry: [8][9][10][11][12]
-
Mince the tumor tissue into small pieces.
-
Digest the tissue using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase).
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an RBC lysis buffer.
-
-
Flow Cytometry Analysis:
-
Stain the single-cell suspensions from tumors and spleens with fluorescently labeled antibodies against immune cell surface markers.
-
Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, NK cells, M1/M2 macrophages).
-
-
Immunohistochemistry (IHC): [1][13][14]
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Prepare tissue sections and perform IHC staining for immune cell markers (e.g., CD8, NKp46) to visualize their infiltration and localization within the tumor.
-
Visualizations
Caption: TGF-β signaling pathway and its inhibition by this compound.
Caption: General workflow for in vivo studies with this compound.
References
- 1. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 5. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 6. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (this compound) on human colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of immune cells and flow cytometry [bio-protocol.org]
- 9. Protocol for tumor dissociation and fluorescence-activated cell sorting of human head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for tumor dissociation and fluorescence-activated cell sorting of human head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Tumor dissociation and flow cytometry [bio-protocol.org]
- 13. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NKG2A+CD8+ T cells infiltration determines immunosuppressive contexture and inferior response to immunotherapy in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-Smad2 Inhibition by SD-208 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of SD-208, a potent TGF-β receptor I (TGF-βRI) kinase inhibitor, by monitoring the phosphorylation status of Smad2. The following sections detail the underlying signaling pathway, a comprehensive Western blot protocol, and representative data on the dose-dependent inhibition of Smad2 phosphorylation by this compound.
TGF-β/Smad Signaling Pathway and Inhibition by this compound
Transforming Growth Factor-beta (TGF-β) signaling is initiated upon ligand binding to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI). The activated TGF-βRI kinase subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at conserved serine residues in their C-terminus (Ser465/467 for Smad2)[1][2]. Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes[2].
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-βRI (also known as ALK5), preventing the phosphorylation of Smad2 and Smad3, and thereby blocking downstream signaling[3][4][5]. Western blotting for phosphorylated Smad2 (p-Smad2) is a reliable method to quantify the inhibitory activity of this compound.
References
- 1. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Smad2 (Ser465/467) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrigel Invasion Assay Using SD-208
Introduction
The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells. This assay mimics the extracellular matrix (ECM) that cells must degrade and traverse during metastasis. Transforming growth factor-beta (TGF-β) signaling is a critical pathway that often promotes cancer cell invasion and metastasis in advanced stages of cancer.[1][2][3][4] SD-208 is a potent and selective small molecule inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), with an IC50 of 48 nM.[5][6] By inhibiting TGF-βRI kinase activity, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby attenuating TGF-β-induced gene expression and cellular responses, including invasion.[7][8] These application notes provide a detailed protocol for utilizing this compound in a Matrigel invasion assay to investigate its inhibitory effects on cancer cell invasion.
Mechanism of Action: this compound in the TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[9] This activation of TβRI kinase leads to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[1][9] Phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and this complex translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as epithelial-mesenchymal transition (EMT), migration, and invasion.[1][4] this compound acts as an ATP-competitive inhibitor of the TβRI kinase, preventing the phosphorylation of Smad2 and Smad3 and subsequently blocking the downstream signaling cascade that promotes invasion.[7][10]
References
- 1. Transforming growth factor-beta signaling in cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 9. TGF-β Signaling in Breast Cancer Cell Invasion and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SD-208 solubility issues and preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of SD-208 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound is sparingly soluble in aqueous solutions.
Q2: What is the optimal storage condition for this compound powder and its DMSO stock solution?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in DMSO, the stock solution is stable for up to two years at -80°C or one year at -20°C[1]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[2].
Q3: What is the mechanism of action for this compound?
A3: this compound is a selective and potent inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5)[1][3]. By inhibiting the kinase activity of TGF-βRI, this compound blocks the phosphorylation of downstream signaling proteins Smad2 and Smad3, thereby disrupting the canonical TGF-β/Smad signaling pathway[1][4].
This compound Solubility Data
The solubility of this compound in DMSO can vary slightly between suppliers and batches. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound[1][5].
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 9.09 | 25.77 | Requires sonication; use of fresh, non-hygroscopic DMSO is critical[1]. |
| DMSO | 9 | 25.51 | Use of fresh DMSO is recommended as moisture can decrease solubility[5]. |
| DMSO | 7.1 | 20 | Heating may be necessary to fully dissolve the compound[3]. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 352.75 g/mol )[1]
-
Anhydrous/spectroscopic grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-handling: Before opening the vial, centrifuge the this compound powder to ensure all the product is at the bottom[2].
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution from 3.53 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If particulates are still visible, brief sonication in a water bath can aid dissolution[1].
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C for long-term stability[1][2].
Signaling Pathway
This compound acts as a small molecule inhibitor of the TGF-β signaling pathway. It specifically targets the TGF-β type I receptor (TGF-βRI/ALK5), preventing the downstream phosphorylation of Smad2 and Smad3, which are critical for signal transduction.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SD-208 Dosage and Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SD-208, a potent TGF-β receptor I (TGF-βRI/ALK5) kinase inhibitor, in mouse models. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1] By inhibiting the kinase activity of TGF-βRI, this compound blocks the phosphorylation of downstream mediators Smad2 and Smad3.[2][3][4] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby downregulating the transcription of TGF-β target genes involved in processes such as cell growth, invasion, and immune suppression.[2]
Q2: What is the recommended starting dosage for this compound in mice?
A2: Based on published studies, a common and effective dosage of this compound in mice is 60 mg/kg/day , administered orally.[2][5][6] Some studies have also explored a lower dose of 20 mg/kg/day , which showed some effect, although the higher dose was generally more effective in reducing tumor burden and metastasis.[2][6]
Q3: What is the most common administration route for this compound in mice?
A3: The most frequently reported and effective route of administration for this compound in mice is oral gavage .[2][5][6] This method ensures precise dosing of the compound.
Q4: How should I prepare this compound for oral administration?
A4: this compound is a hydrophobic compound and is insoluble in water.[5] A common vehicle for oral administration is a suspension in 1% (w/v) methylcellulose .[5][7] To prepare the suspension, this compound powder can be evenly mixed with a 1% methylcellulose solution. It is recommended to use the mixed solution immediately for optimal results.[5]
Q5: What are the storage and stability recommendations for this compound?
A5: this compound powder should be stored at 2-8°C.[6] Solutions of this compound in DMSO can be stored at -20°C for at least 6 months.[2] For oral gavage suspensions in methylcellulose, it is best to prepare them fresh before each administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in suspending this compound in vehicle | This compound is hydrophobic. | Ensure vigorous mixing or sonication to create a uniform suspension in 1% methylcellulose. Prepare the suspension fresh before each use.[5] |
| Animal distress during or after oral gavage | Improper gavage technique leading to esophageal injury or aspiration. | Ensure proper restraint of the mouse. Use a correctly sized, smooth-tipped gavage needle. Administer the solution slowly and steadily. If the animal struggles excessively, stop and allow it to rest before re-attempting. No more than three attempts are recommended.[8] Monitor for signs of respiratory distress.[8] |
| Inconsistent experimental results | Variability in drug administration, animal handling, or tumor implantation. | Standardize all procedures, including the preparation of the this compound suspension, gavage technique, and timing of administration. Ensure consistent tumor cell numbers and injection sites. |
| Lack of expected therapeutic effect | Suboptimal dosage, administration frequency, or timing of treatment initiation. | Consider a dose-escalation study to determine the optimal dose for your specific model. For established tumors, a therapeutic protocol (treatment after tumor establishment) may require a higher dose or longer duration. For preventing metastasis, a preventive protocol (treatment before or at the time of tumor cell inoculation) may be more effective.[2] |
| Observed toxicity or adverse effects | Dose may be too high, or the vehicle may be causing issues. | Monitor mice daily for clinical signs of toxicity such as weight loss, hunched posture, piloerection, or decreased activity.[9] If toxicity is observed, consider reducing the dosage or frequency of administration. Ensure the vehicle is well-tolerated by including a vehicle-only control group. |
Data Presentation
Table 1: Summary of this compound Dosage and Administration Routes in Mice
| Parameter | Details | Reference |
| Dosage Range | 20 - 60 mg/kg/day | [2][6] |
| Most Common Dosage | 60 mg/kg/day | [2][5][7] |
| Administration Route | Oral Gavage | [2][5][6] |
| Vehicle | 1% (w/v) Methylcellulose | [5][7] |
| Frequency | Once or twice daily | [2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare 1% Methylcellulose Vehicle:
-
Heat sterile water for injection to 60-80°C.
-
Slowly add methylcellulose powder (1g for 100mL) while stirring vigorously to create a uniform dispersion.
-
Cool the solution on ice with continuous stirring until it becomes clear.
-
Store the vehicle at 4°C.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder based on the number of mice and the desired dosage (e.g., 60 mg/kg).
-
On the day of administration, add a small amount of the 1% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Administer the suspension to mice immediately after preparation.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Tumor Model
-
Cell Culture and Implantation:
-
Culture tumor cells (e.g., PC3 prostate cancer cells) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
-
Treatment Initiation and Monitoring:
-
Once tumors are palpable, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21-28 days), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Protocol 3: Western Blot for Phospho-Smad2/3
-
Sample Preparation:
-
Harvest cells or tissue and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound in a mouse tumor model.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. axionbiosystems.com [axionbiosystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound = 98 HPLC, powder 627536-09-8 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Working with TGF-beta Inhibitors in Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Transforming Growth Factor-beta (TGF-β) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common challenges encountered during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with TGF-β inhibitors, offering potential causes and solutions.
Issue 1: Inconsistent or No Inhibitor Activity
You've treated your cells with a TGF-β inhibitor, but you're not observing the expected downstream effects (e.g., no change in pSMAD levels, target gene expression, or cell phenotype).
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | Some inhibitors are sensitive to light, temperature, or repeated freeze-thaw cycles. Prepare fresh stock solutions and store them as recommended by the manufacturer. Consider performing a stability study by incubating the inhibitor in your culture medium over your experimental time course and measuring its concentration. |
| Incorrect Inhibitor Concentration | The optimal concentration is cell-type dependent. Perform a dose-response experiment to determine the IC50 for your specific cell line. Start with a broad range of concentrations based on literature values. |
| Poor Inhibitor Solubility | Many small molecule inhibitors have poor aqueous solubility. Ensure the inhibitor is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in culture medium. The final DMSO concentration should typically be below 0.1% to avoid solvent-induced cytotoxicity. If precipitation is observed, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cells. |
| Cell Line Insensitivity | The cell line you are using may have mutations in the TGF-β signaling pathway downstream of the inhibitor's target, rendering it resistant to the inhibitor's effects. Verify the integrity of the TGF-β pathway in your cell line. |
| Batch-to-Batch Variability | There can be variations in the purity and activity of inhibitors between different manufacturing lots. If you suspect this, test a new batch of the inhibitor alongside your current one. |
Issue 2: Unexpected Cell Toxicity or Death
You observe significant cell death or a dramatic decrease in cell viability after treating with the TGF-β inhibitor, even at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The inhibitor may be affecting other kinases or cellular pathways essential for cell survival. Perform a kinase selectivity assay to assess the inhibitor's specificity. Compare the observed phenotype with known off-target effects of the inhibitor class. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Cellular Dependence on Basal TGF-β Signaling | Some cell types may rely on a low level of autocrine TGF-β signaling for survival. Inhibiting this basal signaling could induce apoptosis. Assess the levels of active TGF-β produced by your cells in culture. |
| Compound Purity | The inhibitor preparation may contain toxic impurities. If possible, obtain a certificate of analysis for your inhibitor lot or use a high-purity grade compound. |
Issue 3: Irreproducible Results Between Experiments
You are finding it difficult to obtain consistent results even when repeating the experiment under what appear to be identical conditions.
| Potential Cause | Troubleshooting Steps |
| Variations in Cell Culture Conditions | Factors like cell passage number, confluency, and serum batch can all influence cellular responses. Keep detailed records of your cell culture parameters for each experiment. Use cells within a defined passage number range and seed them at a consistent density. |
| Inhibitor Preparation and Storage | Inconsistent preparation of inhibitor stock solutions or improper storage can lead to variability. Standardize your protocol for preparing and storing inhibitor solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Assay Variability | The readouts you are using (e.g., Western blot, qPCR, reporter assays) have inherent variability. Include appropriate positive and negative controls in every experiment. Perform technical and biological replicates to assess and minimize variability. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right TGF-β inhibitor for my experiment?
A1: The choice of inhibitor depends on several factors:
-
Target Specificity: Are you targeting a specific TGF-β receptor (e.g., ALK5) or multiple family members? Review the inhibitor's selectivity profile.
-
Potency: Consider the IC50 value for your target of interest.
-
Cell Type: The effectiveness of an inhibitor can vary between cell lines. Consult the literature for studies using your cell type or a similar one.
-
Downstream Application: For in vivo studies, you'll need to consider the inhibitor's pharmacokinetic and pharmacodynamic properties.
Q2: What is a typical working concentration for a TGF-β inhibitor in cell culture?
A2: The optimal working concentration is highly dependent on the specific inhibitor, cell type, and experimental endpoint. It is crucial to perform a dose-response curve to determine the effective concentration range for your system. However, a general starting point for many small molecule inhibitors is in the range of 1-10 µM.
Q3: How can I be sure my inhibitor is working on-target?
A3: To confirm on-target activity, you should:
-
Assess Downstream Signaling: Measure the phosphorylation of SMAD2/3, which are direct downstream targets of the TGF-β type I receptor. A successful inhibition should lead to a decrease in pSMAD2/3 levels upon TGF-β stimulation.
-
Rescue Experiments: If possible, overexpress a resistant form of the target protein to see if it rescues the inhibitor's effect.
-
Use a Structurally Different Inhibitor: Confirm your findings with a second inhibitor that targets the same protein but has a different chemical structure.
Q4: My TGF-β inhibitor seems to have off-target effects. How can I minimize them?
A4: Minimizing off-target effects is crucial for data interpretation.
-
Use the Lowest Effective Concentration: Once you have determined the IC50 from a dose-response curve, use the lowest concentration that gives you the desired biological effect.
-
Choose a More Selective Inhibitor: Research and select inhibitors with a better-documented selectivity profile.
-
Control Experiments: Use appropriate controls, such as a negative control compound that is structurally similar but inactive against the target.
Q5: How should I prepare and store my TGF-β inhibitor?
A5: Always follow the manufacturer's instructions. Generally:
-
Stock Solutions: Dissolve the inhibitor in a suitable solvent (commonly DMSO) to a high concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solutions at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in pre-warmed culture medium just before use.
Data Presentation
Table 1: IC50 Values of Common TGF-β Inhibitors in Various Cell Lines
| Inhibitor | Target(s) | Cell Line | IC50 |
| SB431542 | ALK4, ALK5, ALK7 | FET cells | 94 nM (in a cell-free assay) |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | - | 56 nM (in a cell-free assay)[1] |
| A-83-01 | ALK4, ALK5, ALK7 | - | 12 nM (ALK5), 45 nM (ALK4), 7.5 nM (ALK7)[1] |
| RepSox | ALK5 | - | 4 nM (autophosphorylation)[1] |
| EW-7195 | ALK5 | - | 4.83 nM |
| IN-1130 | ALK5 | - | 36 nM (casein phosphorylation) |
| LY364947 | TGF-βRI | - | 59 nM (in a cell-free assay) |
| SB525334 | ALK5 | - | 14.3 nM (in a cell-free assay) |
Note: IC50 values can vary significantly depending on the assay conditions and cell type used.
Experimental Protocols
Protocol 1: Determining the IC50 of a TGF-β Inhibitor using a SMAD2/3 Phosphorylation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a TGF-β inhibitor by measuring its effect on TGF-β-induced SMAD2/3 phosphorylation.
Materials:
-
Cells responsive to TGF-β
-
Complete culture medium
-
TGF-β1 ligand
-
TGF-β inhibitor of interest
-
DMSO (or other appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-pSMAD2/3, anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells have attached, replace the medium with low-serum or serum-free medium and incubate for 4-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the TGF-β inhibitor in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add TGF-β1 to the wells to a final concentration that elicits a robust pSMAD2/3 response (typically 1-10 ng/mL, to be optimized for your cell line). Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium, wash the cells once with cold PBS, and then add lysis buffer.
-
Western Blotting: Perform a Western blot to detect pSMAD2/3 and total SMAD2/3. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the pSMAD2/3 signal to the total SMAD2/3 signal. Plot the normalized pSMAD2/3 signal against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol describes a colorimetric assay to assess cell viability and the cytotoxic effects of a TGF-β inhibitor.
Materials:
-
Cells of interest
-
Complete culture medium
-
TGF-β inhibitor
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the TGF-β inhibitor in complete culture medium. Add the diluted inhibitor to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the inhibitor concentration to generate a cytotoxicity curve.
Visualizations
References
SD-208 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving SD-208.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5).[1][2] It functions by competing with ATP to block the kinase activity of TGF-βRI, thereby inhibiting the phosphorylation of downstream mediators Smad2 and Smad3.[1][3][4] This action effectively blocks TGF-β-mediated signaling.
Q2: this compound is described as a TGF-βRI inhibitor, but I am observing cell cycle arrest. Why?
A2: While primarily known as a TGF-βRI inhibitor, research has also identified this compound as a novel pan-inhibitor of Protein Kinase D (PKD) with low nanomolar potency.[5][6] Inhibition of PKD by this compound can lead to G2/M cell cycle arrest.[5][7] This is often accompanied by an increase in the cyclin-dependent kinase inhibitor p21 and modulation of the Cdc25C/Cdc2 pathway.[5][6] Therefore, observing cell cycle effects is a plausible, though sometimes unexpected, outcome of this compound treatment, particularly in cell types where PKD signaling is prominent, such as in prostate cancer.[5]
Q3: Why am I not observing any effect on cell proliferation after this compound treatment?
A3: The effect of this compound on cell proliferation is highly cell-type dependent. In some cancer cell lines, such as certain human and murine glioma cells, this compound has been shown to strongly inhibit cell migration and invasion without affecting cell viability or proliferation.[1][8] Conversely, in other cell types like prostate cancer, retinoblastoma, and some colon cancer cell lines, this compound has been demonstrated to inhibit proliferation.[5][9][10] If you do not observe an anti-proliferative effect, it may be that in your specific cell model, the TGF-β and/or PKD pathways do not play a primary role in regulating proliferation. It is crucial to have a positive control for TGF-β signaling (e.g., measuring p-Smad2 levels) to ensure the compound is active in your system.
Q4: I am seeing variable results with this compound across different cell lines. Is this expected?
A4: Yes, variability across different cell lines is expected. The cellular response to this compound depends on the specific signaling dependencies of the cell line . For example, a study on the human colon cancer cell line SW-48 showed that this compound did not significantly inhibit tumor growth or angiogenesis, whereas it has shown efficacy in glioma and melanoma models.[9] The expression levels of TGF-β receptors and PKD isoforms, as well as the baseline activity of these pathways, will dictate the cellular outcome.
Troubleshooting Guide
Issue 1: No observable effect of this compound in a cell-based assay.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure proper storage of this compound, which is typically at -20°C for up to one year or -80°C for up to two years for stock solutions.[2] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 2: Cell line is not responsive to TGF-β signaling.
-
Possible Cause 3: Incorrect assay endpoint.
Issue 2: Unexpected decrease in cell viability or general cytotoxicity.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: While this compound is selective for TGF-βRI, high concentrations may lead to off-target kinase inhibition.[2] It is critical to perform a dose-response experiment to determine the optimal concentration. The reported IC50 for TGF-βRI is 48 nM, and effective concentrations in cell culture are often in the 0.1 to 1 µM range.[1][2] Effects on cell death in prostate cancer cells were observed with an IC50 of 17.0 ± 5.7 μM.[5]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.1%).
-
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | Reported Value | Reference |
| IC50 | TGF-βRI (ALK5) | 48 nM | [2] |
| EC50 | Inhibition of TGF-β-mediated growth inhibition (CCL64 cells) | 0.1 µmol/L | [1][8] |
| IC50 | Cell Death (Prostate Cancer Cells) | 17.0 ± 5.7 μM | [5] |
Table 2: Cell-Type Dependent Effects of this compound
| Cell Type | Effect on Proliferation/Viability | Effect on Migration/Invasion | Key Pathway Inhibited | Reference |
| Glioma (Murine & Human) | No effect | Strong Inhibition | TGF-βRI | [1][8] |
| Prostate Cancer (PC3, DU145) | Inhibition (G2/M Arrest) | Inhibition | PKD | [5][6] |
| Melanoma (1205Lu) | No effect on subcutaneous xenografts | Inhibition | TGF-βRI | [4] |
| Retinoblastoma (Y-79) | Inhibition | Not Reported | TGF-βRI | [10] |
| Colon Cancer (SW-48) | No significant effect | Not Reported | TGF-βRI | [9] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2 Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached, serum-starve them for 2-4 hours in a low-serum medium (e.g., 1% serum).[4]
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 1 hour.[4]
-
TGF-β Stimulation: Add recombinant TGF-β ligand (e.g., 5 ng/mL) for 30-60 minutes.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate whole-cell lysates (e.g., 60 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Smad2 (p-Smad2) and total Smad2. An antibody against a housekeeping protein (e.g., β-actin) should be used for normalization.[4]
Visualizations
Caption: Dual inhibitory action of this compound on the TGF-β and PKD signaling pathways.
Caption: Logical workflow for troubleshooting unexpected results from this compound experiments.
References
- 1. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TGF-beta-RI kinase inhibitor this compound reduces the development and progression of melanoma bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 6. This compound, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating SD-208 Treatment in Vitro: A Guide to Minimizing Cytotoxicity
Technical Support Center
Welcome to the technical support center for SD-208, a potent and selective inhibitor of the Transforming Growth Factor-beta receptor I (TGF-βRI/ALK5) kinase.[1] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize cytotoxicity and ensure successful experimental outcomes in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the TGF-β receptor I (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1] It blocks the phosphorylation of Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway. This pathway is crucial in regulating various cellular processes, including proliferation, differentiation, apoptosis, and migration.[2][3]
Q2: Is cytotoxicity an expected outcome of this compound treatment?
A2: The cytotoxic effects of this compound are cell-type dependent. In some cancer cell lines, such as certain gliomas, this compound has been shown to inhibit migration and invasion without significantly affecting cell viability or proliferation.[3][4] However, in other cell types, like prostate cancer cells, this compound can induce G2/M cell cycle arrest and apoptosis.[5] For example, in PC3 prostate cancer cells, an IC50 for cell death has been reported as 17.0 ± 5.7 μM.[5] Therefore, observing some level of cytotoxicity is not entirely unexpected, especially at higher concentrations.
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
A3: While this compound is highly selective for TβRI, it has also been identified as an inhibitor of Protein Kinase D (PKD).[5] This off-target activity could contribute to unforeseen cellular effects and cytotoxicity. It is crucial to consider this possibility when interpreting experimental results.
Q4: What is a typical working concentration range for this compound in cell culture?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. For inhibiting the TGF-β pathway, concentrations are often in the range of 0.1 to 10 µM. For instance, an EC50 of 0.1 µM was reported for inhibiting TGF-β-mediated growth inhibition in CCL64 cells.[3] In studies with SW-48 colorectal cancer cells, concentrations of 0.5, 1, and 2 µM were used.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is recommended to prepare fresh dilutions in your cell culture medium for each experiment. Stock solutions are generally unstable and should be freshly prepared.[1] For short-term storage, aliquots of the stock solution can be stored at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Unexpected or excessive cytotoxicity can confound experimental results. This guide provides a systematic approach to troubleshoot and mitigate these effects.
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Cell line hypersensitivity | Some cell lines are inherently more sensitive to TβRI inhibition or potential off-target effects. |
| Action: Perform a thorough literature search for your specific cell line and this compound. If data is unavailable, conduct a dose-response experiment starting from a very low concentration (e.g., 10 nM) and titrating up to identify the optimal range. | |
| Solvent toxicity | The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. |
| Action: Ensure the final concentration of the solvent in your culture medium is minimal (typically ≤ 0.1%) and non-toxic. Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent-induced cytotoxicity. | |
| Suboptimal cell culture conditions | Unhealthy cells are more susceptible to the cytotoxic effects of any treatment. |
| Action: Ensure your cells are healthy, in the logarithmic growth phase, and at an optimal seeding density before treatment.[7][8] Regularly check for signs of stress or contamination. | |
| Incorrect this compound concentration | Errors in calculation or dilution can lead to unintentionally high concentrations. |
| Action: Double-check all calculations and ensure proper calibration of pipettes. Prepare fresh dilutions from your stock solution for each experiment. |
Issue 2: Inconsistent results or high variability in cytotoxicity between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell health or passage number | Cellular responses can vary with passage number and overall health. |
| Action: Use cells within a consistent and low passage number range for all experiments. Monitor cell morphology and doubling time to ensure consistency.[7] | |
| Variability in this compound activity | Improper storage or handling of this compound can lead to degradation. |
| Action: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light and follow the manufacturer's storage recommendations. | |
| Fluctuations in incubator conditions | Changes in temperature, CO2, and humidity can impact cell health and drug sensitivity.[9] |
| Action: Regularly monitor and calibrate your incubator to maintain a stable environment.[7] |
Quantitative Data Summary
The following table summarizes reported concentrations and effects of this compound across different cell lines.
| Cell Line | Cancer Type | Concentration | Observed Effect | Citation |
| PC3, DU145 | Prostate Cancer | 30 µM | G2/M cell cycle arrest | [5] |
| PC3 | Prostate Cancer | IC50 = 17.0 ± 5.7 µM | Cell death | [5] |
| CCL64 | Mink Lung Epithelial | EC50 = 0.1 µM | Inhibition of TGF-β-mediated growth inhibition | [3] |
| 1205Lu | Melanoma | Various | Blocked TGF-β induced Smad3 phosphorylation and invasion | [10][11] |
| SW-48 | Colorectal Adenocarcinoma | 0.5, 1, 2 µM | No significant effect on cell growth and proliferation | [4][6] |
| Y-79 | Retinoblastoma | 1, 2, 3 µM | Decreased cell viability | [12] |
| SMA-560, LN-308 | Glioma | Not specified | Inhibited migration and invasion, but not viability or proliferation | [3] |
Experimental Protocols
1. Protocol: Dose-Response Assay to Determine Optimal this compound Concentration
This protocol outlines a general procedure to determine the effective concentration range of this compound while minimizing cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Serial Dilution: Prepare a series of this compound dilutions in complete culture medium. A common starting range is from 0.01 µM to 50 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the no-treatment control and plot the cell viability against the log of the this compound concentration to determine the IC50 (concentration that inhibits 50% of cell viability).
2. Protocol: Western Blot for Phospho-Smad2/3 Inhibition
This protocol verifies the on-target activity of this compound by assessing the phosphorylation of Smad2 and/or Smad3.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
Recombinant TGF-β1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to total Smad2/3 and the loading control.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell culture.
Caption: Troubleshooting decision tree for unexpected this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 10. TGF-beta-RI kinase inhibitor this compound reduces the development and progression of melanoma bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating TGF-beta Signaling Blockade: A Comparative Analysis of SD-208 and Alternative Inhibitors
For researchers, scientists, and drug development professionals, the effective and specific inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for advancing research in oncology, fibrosis, and immunology. This guide provides an objective comparison of SD-208, a selective TGF-β receptor I (TGF-βRI/ALK5) kinase inhibitor, with other commonly used alternatives. The comparative data, presented in a structured format, is supported by detailed experimental protocols for key validation assays.
This compound is a potent and selective small molecule inhibitor of ALK5, with a reported IC50 of 48 nM.[1][2][][4] Its mechanism of action involves blocking the ATP-binding site of the ALK5 kinase domain, which in turn prevents the phosphorylation of downstream mediators Smad2 and Smad3, effectively halting the TGF-β signaling cascade.[1][2][4] This guide will delve into the efficacy of this compound in comparison to other inhibitors, supported by in vitro data.
Comparative Efficacy of TGF-β Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against the primary target, ALK5, and other related kinases. This data is essential for assessing the selectivity and potential off-target effects of each compound.
| Inhibitor | Target(s) | IC50 / Ki | Key Findings |
| This compound | ALK5 (TGF-βRI) | IC50: 48 nM [1][2][][4] | >100-fold selectivity over TGF-βRII. [1][][4] |
| SB-431542 | ALK5, ALK4, ALK7 | IC50: 94 nM (ALK5), 140 nM (ALK4)[5] | Potent and selective for ALK4/5/7. |
| Galunisertib (LY2157299) | ALK5 (TGF-βRI) | IC50: 56 nM[6] | Selective oral inhibitor. |
| LY2109761 | TGF-βRI (ALK5), TGF-βRII | Ki: 38 nM (TβRI), 300 nM (TβRII)[7][8][9] | Dual inhibitor of both type I and type II receptors. |
Functional Validation of TGF-β Inhibition
The efficacy of a TGF-β inhibitor is ultimately determined by its ability to block the biological functions mediated by the signaling pathway. The following table compares the reported in vitro effects of this compound and its alternatives on key cellular processes regulated by TGF-β.
| Inhibitor | Assay | Cell Line(s) | Observed Effect |
| This compound | Smad2/3 Phosphorylation | Various | Blocks TGF-β-induced phosphorylation.[1][2][4] |
| Cell Migration & Invasion | Murine SMA-560, Human LN-308 glioma cells | Inhibits constitutive and TGF-β-evoked migration and invasion.[1] | |
| Reporter Gene Assay | Not specified | Blocks autocrine and paracrine TGF-β signaling. | |
| SB-431542 | Smad2 Phosphorylation | NIH 3T3 cells | Effectively inhibits Smad2 phosphorylation. |
| Cell Proliferation | Human osteosarcoma cells | Suppresses TGF-β-induced proliferation.[10] | |
| Galunisertib (LY2157299) | Smad2 Phosphorylation | 4T1-LP, EMT6-LM2 cells | Inhibits TGF-β-induced pSMAD in a dose-dependent manner.[11] |
| Cell Migration | Not specified | Inhibits tumor cell migration.[11] | |
| LY2109761 | Smad2 Phosphorylation | Not specified | Negatively affects the phosphorylation of Smad2.[8][9] |
| Cell Migration & Invasion | Hepatocellular carcinoma cells | Blocks migration and invasion.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of TGF-β inhibition and the experimental procedures used for validation, the following diagrams are provided.
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. SB-431542 (SB431542) | ALK5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SB 431542 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 11. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SD-208 and Galunisertib in the Inhibition of TGF-β Signaling
In the landscape of cancer therapy and fibrosis research, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical target. Two prominent small molecule inhibitors, SD-208 and Galunisertib (LY2157299), have been instrumental in elucidating the roles of this pathway and hold therapeutic promise. This guide provides a detailed comparison of their inhibitory effects, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Mechanism of Action and the TGF-β Signaling Pathway
Both this compound and Galunisertib are potent and selective inhibitors of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4][5][6][7][8][9][10] By competitively binding to the ATP-binding site of the TGF-βRI kinase domain, these inhibitors block the phosphorylation and subsequent activation of downstream signaling mediators, primarily Smad2 and Smad3.[2][3][5][6][7][11] This abrogation of the canonical TGF-β pathway effectively halts the transcription of target genes involved in processes such as cell proliferation, invasion, and immune suppression.[2][3][6][11][12][13][14][15]
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SD 208 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. promega.de [promega.de]
- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]
- 7. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 15. pharm.ucsf.edu [pharm.ucsf.edu]
A Comparative Guide to the In Vitro Potency and Selectivity of SD-208 and SB-431542
This guide provides a detailed comparison of two widely used small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway: SD-208 and SB-431542. Both compounds are potent and selective inhibitors of the TGF-β type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5), a critical kinase in the canonical TGF-β/SMAD signaling cascade. Their ability to block this pathway has made them invaluable tools in cancer, fibrosis, and immunology research.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the quantitative data on the potency and selectivity of this compound and SB-431542 from biochemical and cell-based assays.
Table 1: Potency against TGF-β Superfamily Type I Receptors (ALKs)
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| This compound | TGF-βRI (ALK5) | 48 - 49 | Kinase Assay | [1][2][3][4][5] |
| TGF-β-sensitive CCL64 cells | 100 (EC₅₀) | Cell Growth Inhibition | [4][6] | |
| SB-431542 | TGF-βRI (ALK5) | 94 | Kinase Assay | [7][8] |
| ALK4 | 129 - 140 | Kinase Assay | [9][10] | |
| ALK7 | Inhibitory Activity | Kinase Assay | [9] | |
| A498 cells (PAI-1 mRNA) | 50 | Cell-based | [8] | |
| A498 cells (Collagen Iα1 mRNA) | 60 | Cell-based | [8] | |
| A498 cells (Fibronectin protein) | 22 | Cell-based | [8] |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Detail | Reference |
| This compound | >100-fold selective for TGF-βRI over TGF-βRII. | [1][3][5] |
| >17-fold selective for TGF-βRI over other common kinases. | [5] | |
| SB-431542 | >100-fold selective for ALK5 over p38 MAPK. | [8] |
| No significant activity against ALK1, ALK2, ALK3, ALK6 (BMP receptors). | [7][8][9][11] | |
| No effect on ERK, JNK, or p38 MAP kinase pathways in cellular assays. | [11][12] |
Signaling Pathway and Inhibitor Mechanism
Both this compound and SB-431542 are ATP-competitive inhibitors that target the kinase domain of ALK5 (TGF-βRI) and its close relatives ALK4 and ALK7. By blocking the ATP-binding site, they prevent the receptor from phosphorylating its downstream targets, the receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3. This action halts the propagation of the signal downstream.
Experimental Protocols
The potency and selectivity data presented are typically generated using the following experimental methodologies.
In Vitro Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified kinase domain of a receptor.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibitory effect is measured by a decrease in substrate phosphorylation.
General Protocol (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant TGF-βRI (ALK5) kinase domain, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Serially dilute this compound or SB-431542 in DMSO and add to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: Add the kinase and substrate/ATP mixture to the wells to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60-120 minutes).[13]
-
Signal Detection:
-
Add an ADP-Glo™ reagent to deplete the remaining ATP.
-
Add a kinase detection reagent to convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase-based reaction.[13]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Assay (Functional Potency)
This assay measures the ability of an inhibitor to block TGF-β signaling within a cellular context, providing a more physiologically relevant measure of potency.
Principle: The assay quantifies the inhibition of a downstream event following stimulation of cells with TGF-β, such as the phosphorylation of SMAD2 or the expression of a TGF-β-responsive gene.
General Protocol (Western Blot for pSMAD2):
-
Cell Culture: Seed a TGF-β responsive cell line (e.g., HaCaT, A549, or 1205Lu melanoma cells) in culture plates and grow to sub-confluency.[14][15]
-
Serum Starvation: To reduce basal signaling, incubate the cells in low-serum media for several hours.
-
Inhibitor Pre-treatment: Add varying concentrations of this compound or SB-431542 to the cells and incubate for a pre-determined time (e.g., 1 hour).[15]
-
TGF-β Stimulation: Add a constant, sub-maximal concentration of TGF-β ligand to all wells (except the unstimulated control) and incubate for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.[15]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blot:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2 (as a loading control).
-
Incubate with corresponding secondary antibodies and detect the signal using chemiluminescence.
-
-
Analysis: Quantify the band intensities. Normalize the pSMAD2 signal to the total SMAD2 signal. Plot the normalized pSMAD2 levels against the inhibitor concentration to determine the functional IC₅₀.
Summary of Comparison
Both this compound and SB-431542 are highly effective inhibitors of the TGF-βRI/ALK5 kinase, but they exhibit key differences in their potency and selectivity profiles.
-
Potency: Based on direct enzymatic assays, This compound is approximately twice as potent as SB-431542 in inhibiting ALK5, with an IC₅₀ of ~48 nM compared to ~94 nM for SB-431542.[1] However, in cell-based assays, SB-431542 has shown potent inhibition of downstream gene expression with IC₅₀ values as low as 22-60 nM, suggesting excellent cell permeability and functional activity.[8]
-
Selectivity: Both compounds demonstrate high selectivity for the ALK5 branch of the TGF-β superfamily over the BMP branch (ALK1/2/3/6) and other unrelated kinases like p38 MAPK.[8][11] SB-431542 is well-characterized as a selective inhibitor of ALK4, ALK5, and ALK7.[9] this compound is noted for its high selectivity (>100-fold) against the type II receptor (TGF-βRII), which is an important feature as off-target inhibition of TGF-βRII is undesirable.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. SD 208 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. TGF-β/Smad Signaling - BioCrick [biocrick.com]
- 11. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.de [promega.de]
- 14. Development of an in vitro potency assay for therapeutic TGFbeta antagonists: the A549 cell bioassay [pubmed.ncbi.nlm.nih.gov]
- 15. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing SD-208 Target Engagement in Live Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to assess the target engagement of SD-208, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) pathway, in a live cell context. This guide includes detailed experimental protocols, quantitative data comparisons, and visualizations to aid in the selection of the most appropriate assay for your research needs.
This compound is a small molecule inhibitor that specifically targets the Transforming Growth Factor-beta Receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] By inhibiting this kinase, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in a variety of cellular processes, including growth, differentiation, and invasion.[2][5] Accurate assessment of this compound's engagement with its target in live cells is crucial for understanding its mechanism of action and for the development of novel therapeutics.
Comparative Analysis of Target Engagement Assays
Several methods can be employed to measure the direct and indirect engagement of this compound with TGF-βRI in live cells. The following table summarizes and compares key quantitative parameters for these assays.
| Assay Type | Method | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| Direct Target Engagement | NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by a competitive inhibitor.[6][7][8] | Intracellular IC50 or apparent affinity (Kd)[9] | Quantitative measurement of compound binding in live cells; high-throughput compatible.[6] | Requires genetic modification of cells to express the fusion protein. |
| Downstream Signaling | Western Blot for Phospho-Smad2/3 | Immunodetection of phosphorylated Smad2 and Smad3, the direct downstream substrates of TGF-βRI.[5][10] | Relative band intensity of p-Smad2/3 normalized to total Smad2/3 or a loading control. | Widely accessible technique; provides direct evidence of pathway inhibition. | Semi-quantitative; lower throughput. |
| Downstream Signaling | Smad-Binding Element (SBE) Luciferase Reporter Assay | Measurement of luciferase activity driven by a promoter containing Smad-binding elements.[11][12] | Fold change in luciferase activity. | Highly sensitive and quantitative measure of transcriptional activity; amenable to high-throughput screening. | Indirect measure of target engagement; can be affected by off-target effects on transcription. |
| Phenotypic/Functional | Cell Invasion/Migration Assay | Measurement of the ability of cells to migrate through a matrix or across a membrane in response to stimuli.[2][5] | Number of migrated cells or area of migration. | Provides a physiologically relevant readout of the inhibitor's effect. | Indirect and complex endpoint; can be influenced by multiple pathways. |
| Global Target Profiling | Chemoproteomics (e.g., KiNativ™, Kinobeads) | Affinity-based capture and mass spectrometry to identify and quantify inhibitor-bound kinases from cell lysates.[13][14] | IC50 values for a broad range of kinases. | Provides a global view of inhibitor selectivity and off-target effects in a cellular context.[13] | Technically complex; requires specialized equipment and expertise. |
Experimental Protocols
Western Blot for Phospho-Smad2/3
This protocol details the steps to assess the inhibition of TGF-β-induced Smad2/3 phosphorylation by this compound.
Materials:
-
Cells of interest (e.g., human glioma LN-308 or melanoma 1205Lu cells)[2][5]
-
Complete cell culture medium
-
This compound
-
Recombinant human TGF-β1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-Smad2/3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour.[5]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[5]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Smad levels to total Smad or β-actin.
Smad-Binding Element (SBE) Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on TGF-β-induced transcriptional activity.
Materials:
-
Cells of interest
-
SBE-luciferase reporter plasmid (e.g., (CAGA)9-MLP-Luc)[5]
-
Transfection reagent
-
This compound
-
Recombinant human TGF-β1
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the SBE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control.
Visualizing the Mechanism and Workflow
TGF-β Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Target Engagement
This diagram outlines the general workflow for evaluating this compound's target engagement in live cells.
Caption: General workflow for assessing this compound target engagement.
Alternative Compounds for Comparison
For researchers looking to compare the activity of this compound, several other TGF-βRI inhibitors are available.
| Compound | Reported IC50 for TGF-βRI (ALK5) | Key Features |
| Galunisertib (LY2157299) | 56 nM | Orally bioavailable; has been evaluated in clinical trials. |
| SB431542 | 94 nM | Widely used in in vitro studies; potent and selective.[11] |
| RepSox | 4 nM | Potent inhibitor; also reported to induce reprogramming of stem cells. |
| A83-01 | 12 nM | Potent and selective inhibitor of TGF-βRI, ALK4, and ALK7. |
Note: IC50 values can vary depending on the assay conditions.
By utilizing the information and protocols provided in this guide, researchers can effectively design and execute experiments to assess the target engagement of this compound and other TGF-β pathway inhibitors in live cells, leading to a deeper understanding of their therapeutic potential.
References
- 1. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS:627536-09-8 | TGF-βR I kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [pl.promega.com]
- 9. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic Inhibition of the TGF-β Type I Receptor Kinase Has Anabolic and Anti-Catabolic Effects on Bone | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SD-208 with other ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SD-208, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), with other notable ALK5 inhibitors. The information is curated to assist in the selection of appropriate research tools and to provide a deeper understanding of the current landscape of ALK5 inhibition.
Introduction to ALK5 and its Inhibition
Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor I (TGFβRI), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. This pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, including cancer and fibrosis, making ALK5 a significant target for therapeutic intervention.[3][4] Small molecule inhibitors targeting the ATP-binding site of ALK5 have emerged as valuable tools for both basic research and clinical development.[5]
This compound is a potent and selective inhibitor of ALK5, with a reported half-maximal inhibitory concentration (IC50) of 48 nM.[6][7] It exhibits over 100-fold selectivity for ALK5 over the TGF-β type II receptor (TGF-βRII).[6][7] This guide will compare the biochemical and cellular activity of this compound with other widely used and clinically relevant ALK5 inhibitors.
Quantitative Comparison of ALK5 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ALK5 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. Therefore, this table should be used as a guide for relative potency.
| Inhibitor | IC50 (nM) | Assay Type | Reference(s) |
| This compound | 48 | Kinase Assay | [6] |
| Galunisertib (LY2157299) | 0.051 | Autophosphorylation Kinase Assay | [5] |
| EW-7197 (Vactosertib) | Not specified in direct comparison | 3D Renal Fibrosis Model | |
| SB-431542 | 94 | Kinase Assay | [8] |
| SB-505124 | Not specified in direct comparison | Mentioned as a known inhibitor | [5] |
| LY580276 | Not specified in direct comparison | Mentioned as a known inhibitor | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize ALK5 inhibitors.
ALK5 Kinase Activity Assay (ADP-Glo® Format)
This protocol is adapted from a commercially available kit (BPS Bioscience, TGFβR1 (ALK5) Kinase Assay Kit) and measures the kinase activity by quantifying the amount of ADP produced.[9][10]
Materials:
-
Recombinant human TGFβR1 (ALK5)
-
Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo® Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and the substrate peptide.
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 25 µL of diluted ALK5 enzyme to each well. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo® Kinase Assay Kit. This typically involves adding ADP-Glo® Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for ALK5 Inhibition (pSMAD2 Western Blot)
This assay measures the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2, a key downstream effector of ALK5.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.
-
Stimulate the cells with a final concentration of 5 ng/mL TGF-β1 for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total SMAD2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 signal.
Visualizations
TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for ALK5 Inhibitor Screening
Caption: A typical workflow for the screening and development of novel ALK5 inhibitors.
References
- 1. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling via the TgfB type I receptor Alk5 in heart development [pfocr.wikipathways.org]
- 3. A Phase II randomized study of galunisertib monotherapy or galunisertib plus lomustine compared with lomustine monotherapy in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of TGF-β Inhibitors: SD-208 and LY2109761 in Pancreatic Cancer
In the landscape of pancreatic cancer therapeutics, targeting the Transforming Growth Factor-β (TGF-β) signaling pathway has emerged as a promising strategy to counteract tumor progression, metastasis, and the dense desmoplastic stroma characteristic of this malignancy. This guide provides a comparative analysis of two prominent small molecule inhibitors, SD-208 and LY2109761, based on available preclinical data. While direct head-to-head studies are not publicly available, this document synthesizes findings from independent research to offer a comprehensive overview for researchers, scientists, and drug development professionals.
At a Glance: Key Characteristics
| Feature | This compound | LY2109761 |
| Target | TGF-β Receptor I (ALK5) Kinase[1][2] | Dual TGF-β Receptor Type I and Type II (TβRI/II) Kinase[3][4] |
| Mechanism of Action | ATP-competitive inhibitor of ALK5 kinase, blocking downstream SMAD2 phosphorylation.[2] | Inhibits the kinase activity of both TβRI and TβRII, completely suppressing TGF-β-induced Smad2 phosphorylation.[4] |
| Reported Effects in Pancreatic Cancer (Preclinical) | Reduces primary tumor weight, decreases incidence of metastasis, inhibits TGF-β-stimulated cell motility and invasion.[1][2] | Inhibits soft agar growth, suppresses cell migration and invasion, induces anoikis, reduces tumor burden, and decreases spontaneous abdominal metastases in combination with gemcitabine.[3][5] |
Quantitative Performance Data
The following tables summarize the quantitative data extracted from preclinical studies on this compound and LY2109761 in pancreatic cancer models.
Table 1: In Vitro Efficacy
| Parameter | This compound | LY2109761 | Cell Line(s) |
| IC50 for TβRI Signaling | 62.5 - 125 nM[1] | Not explicitly stated, but effective at suppressing TGF-β-induced Smad2 phosphorylation.[4] | PANC-1, BxPC3[1] |
| Inhibition of Cell Invasion | Significantly inhibited TGF-β1-induced invasion.[1] | Suppressed both basal and TGF-β1-induced cell invasion.[3][5] | PANC-1[1] / L3.6pl/GLT[3][5] |
| Effect on Cell Growth | No direct anti-proliferative effects on monolayer cultures.[5] | Significantly inhibited soft agar (anchorage-independent) growth.[3][5] | L3.6pl/GLT[3][5] |
| Induction of Apoptosis | Not explicitly reported as a primary effect. | Induced anoikis (detachment-induced apoptosis).[3][5] | L3.6pl/GLT[3][5] |
Table 2: In Vivo Efficacy in Orthotopic Mouse Models of Pancreatic Cancer
| Parameter | This compound | LY2109761 (in combination with Gemcitabine) |
| Primary Tumor Growth | Significantly reduced tumor weight (e.g., from 0.7g in vehicle to 0.2g at 60 mg/kg).[1] | Significantly reduced tumor burden.[3][5] |
| Metastasis | Reduced incidence of metastatic lesions (e.g., from 9/12 mice in vehicle to 4/12 mice in treated group).[1] | Reduced spontaneous abdominal metastases.[3][5] |
| Survival | Not explicitly reported in the provided pancreatic cancer studies. | Prolonged survival.[3][5] |
Signaling Pathways and Mechanism of Action
Both this compound and LY2109761 function by inhibiting the TGF-β signaling pathway, a critical regulator of cellular growth, differentiation, and invasion. The diagram below illustrates the canonical SMAD-dependent TGF-β signaling pathway and the points of intervention for each inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosstalk of TGF-β and somatostatin signaling in adenocarcinoma and neuroendocrine tumors of the pancreas: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY2109761, a novel transforming growth factor beta receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY 2109761 (7864) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibition of Smad2 phosphorylation by SD-208 via Western blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SD-208, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), with other commonly used ALK5 inhibitors. The focus is on the validation of Smad2 phosphorylation inhibition using Western blot analysis, a cornerstone technique for assessing the cellular activity of these compounds.
Performance Comparison of ALK5 Inhibitors
The efficacy of this compound in inhibiting Smad2 phosphorylation is benchmarked against other well-established ALK5 inhibitors: Galunisertib (LY2157299), A-83-01, and LY-364947. The following table summarizes their reported potencies in inhibiting ALK5 kinase activity and/or Smad2 phosphorylation.
| Inhibitor | Target(s) | Reported IC₅₀ (ALK5 Kinase Assay) | Cellular IC₅₀ (p-Smad2 Inhibition) | Key Features |
| This compound | ALK5 | 48 nM[1][2] | ~62.5 - 125 nM[3] | Orally active, demonstrates in vivo efficacy.[1] |
| Galunisertib (LY2157299) | ALK5 | 10 nM (in vitro kinase assay) | Dose-dependent inhibition observed at 1-10 µM[4] | Clinically evaluated, potent anti-invasive effects.[4] |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM (ALK5)[5] | Potent inhibition at 1 µM[6] | High potency and selectivity against ALK4/5/7.[5] |
| LY-364947 | ALK5 | 59 nM[7] | 135 nM (in NMuMg cells)[7] | ATP-competitive inhibitor, reverses TGF-β-mediated growth inhibition.[7] |
Visualizing the Mechanism of Action
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes. Upon ligand binding, the TGF-β type II receptor (TGF-βRII) recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. This phosphorylation event is a critical step in the canonical TGF-β signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of SD-208: A Guide for Laboratory Professionals
For immediate reference, SD-208 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1] This guide provides essential information for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This document outlines the procedural steps for the proper disposal of this compound, a potent TGF-β receptor I kinase inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Chemical and Safety Data Summary
A clear understanding of the chemical properties and associated hazards of this compound is fundamental to its safe management. The following table summarizes key quantitative and safety data.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₀ClFN₆ | [1] |
| Molecular Weight | 352.75 g/mol | [1] |
| Appearance | Off-white to tan powder | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | 2-8°C | |
| Acute Toxicity | Oral (Category 4), Harmful if swallowed (H302) | [1] |
| Aquatic Toxicity | Acute (Category 1), Chronic (Category 1), Very toxic to aquatic life with long lasting effects (H410) | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Experimental Protocol: Small Spill Decontamination
In the event of a small spill of an this compound solution, immediate containment and decontamination are necessary to prevent exposure and environmental contamination. The following protocol outlines the steps for cleaning up a minor spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Absorbent material (e.g., diatomite, universal binders).
-
70% Ethanol or Isopropyl Alcohol.
-
Sealable, labeled hazardous waste container.
-
Waste disposal bags for contaminated PPE.
Procedure:
-
Ensure Safety: Alert personnel in the immediate area of the spill. Ensure you are wearing appropriate PPE.
-
Containment: Cover the spill with an absorbent material to soak up the solution.[1]
-
Decontamination: Once the solution is absorbed, carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Surface Cleaning: Decontaminate the spill surface by scrubbing with alcohol (70% ethanol or isopropyl alcohol).[1] Use paper towels to wipe the area and dispose of them in the hazardous waste container.
-
Final Rinse: Wipe the area again with a clean, damp paper towel. Dispose of this in the hazardous waste container.
-
Dispose of Contaminated Materials: All contaminated materials, including gloves and any other disposable PPE, must be placed in a sealed bag and disposed of as hazardous waste.
-
Documentation: Record the spill and the cleanup procedure in your laboratory's safety log.
Proper Disposal Workflow
The proper disposal of this compound waste, whether it is unused solid compound, contaminated labware, or solutions, must follow a strict hazardous waste disposal protocol. The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Guidance
-
Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be collected as hazardous chemical waste.
-
Use a designated, chemically compatible, and leak-proof container for waste collection. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (2-(5-Chloro-2-fluorophenyl)-4-[(4-pyridyl)amino]pteridine)".
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing and reducing agents.[1]
-
-
Storage:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
-
Disposal:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically several months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The precautionary statement P501 directs to "Dispose of contents/ container to an approved waste disposal plant".[1]
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Essential Safety and Operational Protocols for Handling SD-208
For Immediate Reference by Laboratory Personnel
This document provides critical safety, handling, and disposal information for the novel transforming growth factor-β receptor I (TGF-βRI) kinase inhibitor, SD-208. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE and safety measures are required:
| Protective Equipment | Specifications and Procedures |
| Eye Protection | Safety goggles with side-shields are required at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | An impervious laboratory coat or gown is necessary to prevent skin contact. |
| Respiratory Protection | A suitable respirator should be used when handling the powdered form of this compound or when there is a risk of aerosol formation. |
| General Hygiene | Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory. |
II. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound, as well as for preventing accidental exposure.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.[1]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
For long-term stability, store the powdered form at -20°C and solutions in solvent at -80°C.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Waste Container: Use a designated and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as chemical waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1]
IV. Experimental Protocols
This compound is a potent, ATP-competitive inhibitor of TGF-βRI with an IC50 of 49 nM.[2] It demonstrates high selectivity over TGF-βRII and other common kinases.[2] Below are representative protocols for in vitro experiments.
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human melanoma 1205Lu, prostate cancer PC-3, or colon adenocarcinoma SW-48) in appropriate culture vessels and media.[1][2][3]
-
Pre-incubation: Prior to treatment with TGF-β, pre-incubate the cells with the desired concentration of this compound (typically 0.5 µM to 2 µM) for 1 hour.[1][3]
-
TGF-β Stimulation: Add TGF-β (e.g., 5 ng/mL) to the cell culture medium and incubate for the desired time period (e.g., 30 minutes for phosphorylation studies, 24-48 hours for gene expression or proliferation assays).[1][2]
B. Western Blot Analysis for Smad Phosphorylation
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Electrophoresis and Transfer: Separate 60 µg of whole-cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3. Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.[1]
-
Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.
C. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.[3]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, and 2 µM) for 48 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[3]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
V. Signaling Pathway Visualization
This compound functions by inhibiting the kinase activity of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This action blocks the canonical TGF-β/Smad signaling pathway.
Caption: The TGF-β/Smad signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
